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  • Product: 4,6-Dinitro-o-cresol sodium salt
  • CAS: 2312-76-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Aqueous Solubility Dynamics of 4,6-Dinitro-o-cresol Sodium Salt: A Technical Guide

Executive Summary & Chemical Identity The compound 4,6-Dinitro-o-cresol (DNOC) is a historical agrochemical and industrial agent, characterized by its potent biological activity as an uncoupler of oxidative phosphorylati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound 4,6-Dinitro-o-cresol (DNOC) is a historical agrochemical and industrial agent, characterized by its potent biological activity as an uncoupler of oxidative phosphorylation[1]. In its neutral phenolic form, DNOC exhibits limited aqueous solubility, which complicates its formulation and bioavailability. To overcome this thermodynamic barrier, the molecule is commercially neutralized with sodium hydroxide or sodium carbonate to yield 4,6-Dinitro-o-cresol sodium salt (DNOC-Na)[2].

This salt formation drastically alters the physicochemical landscape of the molecule. By converting the lipophilic weak acid into an ionic salt, manufacturers significantly enhance its aqueous solubility, facilitating easier application in agricultural and industrial settings[3][4]. As an application scientist, understanding the pH-dependent solubility, partition coefficient (LogP), and dissociation constant (pKa) of this compound is critical for designing robust analytical methods and predicting its environmental fate.

Physicochemical Profiling

The behavior of DNOC sodium salt in solution is dictated by the intrinsic properties of its parent compound. Because DNOC is a weak acid, its ionization state—and consequently its solubility and lipophilicity—is highly dependent on the pH of the surrounding medium.

Table 1: Key Physicochemical Properties
PropertyValueReference / Notes
IUPAC Name Sodium 2-methyl-4,6-dinitrophenolate[5]
CAS Registry Number 2312-76-7[5]
Molecular Weight (Salt) 220.11 g/mol [5]
Molecular Weight (Parent) 198.13 g/mol [1]
Physical State Yellow crystalline solid[1]
pKa (Parent Compound) 4.31 – 4.48[6][7]
LogP (Parent Compound) 2.13[6]
Aqueous Solubility (pH 4.0) 0.213 g/LPredominantly neutral species[1]
Aqueous Solubility (pH 7.0) 6.94 g/LMixed/Ionized species[1]
Aqueous Solubility (pH 10.0) 33.3 g/LFully ionized phenolate[1]

Aqueous Solubility Dynamics & pH-Dependence

The solubility of DNOC sodium salt cannot be viewed as a static value; it is a dynamic equilibrium governed by the Henderson-Hasselbalch equation. With a pKa ranging between 4.31 and 4.48[6][7], the molecule exists almost entirely in its protonated, lipophilic state in highly acidic environments.

When DNOC sodium salt is introduced into unbuffered water, it inherently raises the pH due to the basicity of the phenolate anion. At environmentally and physiologically relevant pH levels (pH 6–8), virtually 100% of the dissolved DNOC exists in the ionized form[8]. This ionization is the causal mechanism behind its high solubility at alkaline pH (33.3 g/L at pH 10) compared to its poor solubility in acidic conditions (0.213 g/L at pH 4)[1].

Scientific Insight: When designing extraction or formulation protocols, you must control the pH. Attempting to dissolve high concentrations of DNOC-Na in unbuffered water can lead to auto-precipitation if the local pH drops near the pKa, shifting the equilibrium back to the insoluble neutral form.

Mechanism of Action: The Uncoupling Paradigm

The toxicity and biological efficacy of DNOC stem directly from its physicochemical properties—specifically, its ability to act as a protonophore that uncouples oxidative phosphorylation[1].

Causality of Uncoupling: The intermembrane space of a mitochondrion is acidic (high proton concentration), while the matrix is alkaline. When the water-soluble DNOC sodium salt enters the physiological environment, it distributes to the tissues. Upon reaching the acidic intermembrane space, the phenolate anion is protonated into the neutral, lipophilic DNOC species (LogP = 2.13)[6]. This lipophilicity allows it to easily permeate the inner mitochondrial membrane. Once inside the alkaline matrix, it deprotonates, releasing the proton and destroying the electrochemical gradient required for ATP synthesis[1].

MOA NaSalt DNOC Sodium Salt (Aqueous Environment) IMS Intermembrane Space (Low pH, High H+) NaSalt->IMS Absorption & Distribution Neutral Protonated DNOC (Lipophilic) IMS->Neutral Protonation (pKa ~4.4) Matrix Mitochondrial Matrix (High pH) Neutral->Matrix Membrane Permeation Matrix->IMS Deprotonation (Gradient Disruption) ATP ATP Synthesis Halted (Uncoupled) Matrix->ATP Loss of Proton Motive Force

Fig 1: Mechanism of oxidative phosphorylation uncoupling by DNOC.

Self-Validating Experimental Protocols

To accurately determine the physicochemical parameters of DNOC sodium salt, empirical workflows must be designed to prevent artifacts (e.g., supersaturation, filter adsorption). The following protocols are engineered as self-validating systems.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Why Shake-Flask over Kinetic Methods? Kinetic solubility assays (like solvent-shift methods) often overestimate solubility due to the formation of metastable supersaturated solutions. The shake-flask method guarantees true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three distinct 50 mM buffer systems: Acetate (pH 4.0), Phosphate (pH 7.4), and Borate (pH 10.0).

    • Causality: Testing across this range maps the ionization profile and prevents the sodium salt from auto-shifting the pH of the solvent.

  • Solid Addition: Add an excess of DNOC sodium salt (e.g., 50 mg/mL) to 5 mL of each buffer in amber glass vials (to prevent potential photodegradation).

  • Isothermal Equilibration: Place the vials in an isothermal shaker at 25.0 ± 0.1 °C at 200 RPM.

    • Self-Validation Step: Withdraw 100 µL aliquots at 24, 48, and 72 hours. Thermodynamic equilibrium is only confirmed if the concentration variance between the 48h and 72h time points is <5%.

  • Phase Separation: Subject the aliquots to ultracentrifugation (15,000 × g for 15 minutes) rather than syringe filtration.

    • Causality: Syringe filters (especially nylon or PTFE) can adsorb the highly lipophilic neutral DNOC species at pH 4.0, artificially lowering the measured solubility.

  • HPLC-UV Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (C18 column, detection at 270 nm). Calculate the concentration against a standard calibration curve.

Workflow S1 1. Buffer Preparation (pH 4.0, 7.4, 10.0) S2 2. Solid Addition (Excess DNOC-Na) S1->S2 S3 3. Isothermal Equilibration (24h, 48h, 72h at 25°C) S2->S3 S4 4. Phase Separation (Ultracentrifugation) S3->S4 S5 5. HPLC-UV Analysis (Quantification) S4->S5

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility.

Protocol B: Potentiometric pKa Determination

Why Potentiometry over UV-Metric Titration? While UV-metric methods are common, the intense yellow coloration and strong UV absorbance shifts of the dinitro groups can complicate spectral deconvolution. Potentiometry relies purely on proton mass balance.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25 °C.

  • Blank Titration (Self-Validation): Perform a blank titration of the background solvent (0.15 M KCl to maintain constant ionic strength) with 0.1 M HCl to ensure Nernstian response and absence of carbonate interference.

  • Sample Preparation: Dissolve 2 mM of DNOC sodium salt in 50 mL of the 0.15 M KCl solution. Because it is already a sodium salt, the starting pH will be slightly alkaline.

  • Titration: Titrate the solution with standardized 0.1 M HCl under a nitrogen blanket (to exclude atmospheric CO2) until the pH drops to 2.0.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa at the half-equivalence point, applying the Debye-Hückel correction for ionic strength.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Recovery Solid-Phase Extraction Protocol for 4,6-Dinitro-o-cresol (DNOC) Sodium Salt in Aqueous Samples

Abstract This application note provides a comprehensive, field-proven guide for the extraction and pre-concentration of 4,6-Dinitro-o-cresol (DNOC) sodium salt from water samples using solid-phase extraction (SPE). As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven guide for the extraction and pre-concentration of 4,6-Dinitro-o-cresol (DNOC) sodium salt from water samples using solid-phase extraction (SPE). As a compound of significant environmental and toxicological concern, its accurate quantification at trace levels is paramount.[1][2] This document outlines the chemical principles, a detailed step-by-step protocol, and subsequent analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The methodologies are designed for researchers, environmental scientists, and analytical chemists requiring a robust and reproducible workflow.

Introduction and Scientific Principles

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound previously used as a pesticide, herbicide, and insecticide.[2] Its registration as a pesticide was cancelled by the U.S. EPA in 1991 due to its extreme toxicity to humans.[1] However, due to its persistence in the environment, monitoring its presence in soil and water remains a critical task.[3][4] The sodium salt of DNOC is more soluble in water, facilitating its transport in aqueous systems.

The core challenge in analyzing DNOC in environmental water samples is its typically low concentration, which often falls below the limit of detection of analytical instruments. Solid-Phase Extraction (SPE) addresses this by concentrating the analyte and purifying the sample from matrix interferences.

Causality Behind Experimental Choices: pH Adjustment

The successful retention of DNOC on a reversed-phase SPE sorbent is critically dependent on its chemical form in the solution. DNOC is a weak organic acid with a pKa of 4.31 .[4][5]

  • At pH > 4.31: DNOC will be predominantly in its ionized (phenolate) form, which is highly water-soluble and will not effectively adsorb onto the non-polar stationary phase of a reversed-phase (e.g., C18) cartridge.

  • At pH < 4.31: The equilibrium shifts towards the neutral, protonated form of the molecule. This form is significantly less polar and will exhibit strong hydrophobic interactions with the sorbent, leading to high retention.

Therefore, a crucial and non-negotiable first step is the acidification of the water sample to a pH of approximately 2.5 - 3.0 . This ensures that DNOC is almost entirely in its neutral form, maximizing its retention during the loading phase of the SPE procedure. This principle is supported by multiple validated methods for dinitrophenols.[3][6][7]

Experimental Workflow Overview

The entire process, from sample collection to analysis, follows a logical sequence designed to ensure maximum recovery and accuracy.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Water Sample Collection Acidify 2. Acidify to pH ~2.5 Sample->Acidify 1M HCl Condition 3. Condition Cartridge (Methanol) Load 5. Load Sample Acidify->Load Equilibrate 4. Equilibrate Cartridge (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash 6. Wash Interferences (Acidified Water) Load->Wash Elute 7. Elute DNOC (Acetonitrile) Wash->Elute Evaporate 8. Evaporate & Reconstitute Elute->Evaporate Analyze 9. HPLC-UV Analysis Evaporate->Analyze Mobile Phase

Sources

Application

preparation of stable 4,6-Dinitro-o-cresol sodium salt stock solutions for cell culture

Application Note: Preparation and Validation of Stable 4,6-Dinitro-o-cresol (DNOC) Sodium Salt Stock Solutions for In Vitro Metabolic Assays Introduction and Mechanistic Rationale 4,6-Dinitro-o-cresol (DNOC) is a potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of Stable 4,6-Dinitro-o-cresol (DNOC) Sodium Salt Stock Solutions for In Vitro Metabolic Assays

Introduction and Mechanistic Rationale

4,6-Dinitro-o-cresol (DNOC) is a potent classical uncoupler of oxidative phosphorylation[1]. Historically utilized as an agricultural pesticide, it is now a critical pharmacological tool in cell culture models for studying mitochondrial dysfunction, metabolic stress, and AMP-activated protein kinase (AMPK) pathway activation.

While the free acid form of DNOC has limited aqueous solubility, the DNOC sodium salt (DNOC-Na) is highly water-soluble. At a physiological pH of 7.4, virtually 100% of dissolved DNOC exists in its ionized form[2]. Utilizing the sodium salt allows researchers to prepare stock solutions in pure cell culture-grade water or Phosphate-Buffered Saline (PBS), entirely bypassing the need for organic solvents like DMSO or ethanol. This is a critical advantage, as organic vehicles can independently alter basal cellular respiration and confound metabolic assay readouts.

Mechanistically, DNOC acts as a lipophilic protonophore. It shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the proton-motive force (Δp), uncoupling electron transport from ATP production, which leads to a rapid depletion of intracellular ATP, a compensatory spike in oxygen consumption, and the generation of thermal energy[3].

MOA ETC Electron Transport Chain (Proton Pumping) Gradient Proton Gradient (Δp) Across Inner Membrane ETC->Gradient Generates ATP_Synthase ATP Synthase (ATP Production) Gradient->ATP_Synthase Drives Heat Heat Generation & Oxygen Consumption Gradient->Heat Energy Loss AMPK AMPK Activation (Metabolic Stress) ATP_Synthase->AMPK ATP Depletion DNOC DNOC Sodium Salt (Protonophore) DNOC->Gradient Dissipates DNOC->ATP_Synthase Bypasses

Fig 1. Mechanism of DNOC-mediated mitochondrial uncoupling and subsequent AMPK activation.

Physicochemical Properties

Understanding the physical properties of DNOC is essential for maintaining stock stability. Nitroaromatic compounds are notoriously sensitive to photolysis and thermal degradation[4].

PropertyValue / DescriptionExperimental Implication
Molecular Weight 198.13 g/mol (Free Acid) / 220.11 g/mol (Sodium Salt)Adjust molarity calculations based on the specific salt hydrate used.
Aqueous Solubility Highly soluble (Sodium Salt)Can be dissolved directly in ddH₂O or PBS; no DMSO required.
pKa 4.31Fully ionized at physiological pH (7.4)[4].
Light Sensitivity High (Photolysis DT50 ~253 hrs)Must be stored in amber tubes and protected from light[4].
Thermal Stability Emits toxic NOₓ fumes upon decompositionDo not autoclave. Must be sterilized via filtration[4].

Preparation Workflow and Protocol

The following protocol outlines the preparation of a 10 mM DNOC-Na stock solution .

Causality & Expert Insights:
  • Why avoid autoclaving? Heating DNOC causes thermal decomposition, releasing highly toxic nitrogen oxide fumes and destroying the compound's uncoupling efficacy[4]. Sterilization must be performed via a 0.22 µm filter.

  • Why aliquot? Repeated freeze-thaw cycles cause localized concentration gradients and precipitation. Single-use aliquots ensure absolute reproducibility across independent biological replicates.

  • Why use PES/PTFE filters? Polyethersulfone (PES) or Polytetrafluoroethylene (PTFE) membranes exhibit low protein/drug binding, ensuring the final concentration of the stock remains exactly at 10 mM.

Workflow Weigh Weigh DNOC-Na (Hygroscopic) Dissolve Dissolve in ddH2O (10 mM) Weigh->Dissolve Filter Sterile Filtration (0.22 µm PES) Dissolve->Filter Aliquot Aliquot into Amber Tubes Filter->Aliquot Store Store at -20°C (Light Protected) Aliquot->Store

Fig 2. Step-by-step workflow for the preparation and storage of DNOC-Na stock solutions.

Step-by-Step Methodology
  • Preparation of Solvent: Autoclave and cool 50 mL of cell culture-grade double-distilled water (ddH₂O) or 1X PBS (pH 7.4).

  • Weighing: In a chemical fume hood, accurately weigh 22.01 mg of DNOC sodium salt (assuming anhydrous form; adjust for hydration state if necessary). Caution: DNOC is highly toxic via skin absorption and inhalation. Wear double gloves, a lab coat, and a mask.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add exactly 10 mL of the prepared ddH₂O/PBS to achieve a 10 mM concentration. Vortex vigorously for 1-2 minutes until completely dissolved. The solution will appear distinctively yellow.

  • Sterile Filtration: Draw the 10 mM solution into a sterile syringe. Attach a 0.22 µm PES syringe filter and filter the solution into a new, sterile 15 mL conical tube wrapped in aluminum foil.

  • Aliquoting: Inside a biosafety cabinet, dispense 100 µL to 500 µL aliquots into sterile, amber-colored microcentrifuge tubes.

  • Storage: Store the aliquots immediately at -20°C. When protected from light and moisture, the stock is stable for up to 6 months.

Establishing a Self-Validating System

A rigorous experimental design requires that every reagent's efficacy is internally verified. Because DNOC stocks can degrade if exposed to light or improper temperatures, you must validate the biological activity of your stock solution before applying it to long-term cultures.

Validation Assay: Seahorse XF Cell Mito Stress Test To prove the DNOC stock is actively uncoupling mitochondria, measure the Oxygen Consumption Rate (OCR) of your target cell line (e.g., HEK293T or HeLa) using an extracellular flux analyzer.

  • Plate cells and establish a basal OCR baseline.

  • Inject oligomycin (ATP synthase inhibitor) to isolate proton leak.

  • Inject DNOC (Working concentration: 10 µM - 50 µM): An active, non-degraded DNOC stock will cause an immediate, sharp spike in OCR (Maximal Respiration), mirroring the effects of FCCP or DNP.

  • Interpretation: If the OCR fails to spike, the stock has degraded or precipitated, and a fresh batch must be prepared. This functional readout acts as a definitive, self-validating checkpoint.

Safety and Handling Warnings

DNOC is classified as an extremely hazardous substance. It is highly toxic via ingestion, inhalation, and dermal absorption[4]. Unintentional exposure can lead to fatal hyperthermia due to uncontrolled systemic oxidative phosphorylation uncoupling[1].

  • Always handle the powder in a certified chemical fume hood.

  • In case of skin contact, wash immediately with copious amounts of water, as DNOC readily penetrates the dermal barrier.

  • Dispose of all DNOC-contaminated liquids and plastics as hazardous chemical waste according to institutional and federal guidelines.

References

  • [1] National Institutes of Health (NIH). "HEALTH EFFECTS - Toxicological Profile for Dinitrocresols." NIH Bookshelf. Available at: [Link]

  • [3] Dumitraş Huţanu C-A, Zaharia M, Pintilie O. "Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity." Molecules. 2013; 18(2):2266-2280. Available at:[Link]

  • [4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 10800, 2-Methyl-4,6-dinitrophenol." PubChem. Available at:[Link]

  • [2] Environment and Climate Change Canada. "Dinitro-o-cresol final screening assessment." Government of Canada. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving LC-MS Peak Resolution for 4,6-Dinitro-o-cresol Sodium Salt

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and foundational knowledge to enhance the liquid chromatography-mass spectrometry (LC-MS) analysis of 4,6-Dinitro-o-cresol (DNOC)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and foundational knowledge to enhance the liquid chromatography-mass spectrometry (LC-MS) analysis of 4,6-Dinitro-o-cresol (DNOC) sodium salt. This document is structured to address common to complex issues encountered during method development and routine analysis, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My 4,6-Dinitro-o-cresol peak is broad and tailing. What is the most likely cause and how can I fix it?

Peak tailing for an acidic compound like DNOC is often a result of secondary interactions with the stationary phase or issues with the mobile phase pH.[1][2]

  • Causality: 4,6-Dinitro-o-cresol is an acidic compound due to its phenolic hydroxyl group. In reversed-phase chromatography, if the mobile phase pH is not sufficiently low, the phenolic group can deprotonate, leading to its anionic form. This negatively charged species can interact with residual positive charges on the silica backbone of the column (silanols), causing peak tailing.[1][2]

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The primary step is to control the ionization state of DNOC. Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of the phenolic group of DNOC.[3][4] For DNOC, this means maintaining a pH in the acidic range (e.g., pH 2.5-3.5) to keep it in its neutral, less polar form, which will interact more consistently with the reversed-phase stationary phase.

    • Buffer Selection: Use a buffer with a pKa close to the desired mobile phase pH to ensure stable pH control.[5] For LC-MS applications, volatile buffers like formic acid or acetic acid are recommended to avoid contamination of the mass spectrometer.[6] A buffer concentration of 10-20 mM is typically sufficient.[5][7]

  • Experimental Workflow:

    start Broad/Tailing Peak Observed check_pH Check Mobile Phase pH start->check_pH adjust_pH Adjust pH to 2.5-3.5 with Formic Acid check_pH->adjust_pH pH > 4 reequilibrate Re-equilibrate Column adjust_pH->reequilibrate inject_std Inject Standard reequilibrate->inject_std eval_peak Evaluate Peak Shape inject_std->eval_peak good_peak Symmetrical Peak eval_peak->good_peak Improved persistent_tailing Tailing Persists eval_peak->persistent_tailing No Improvement

    Caption: Troubleshooting workflow for peak tailing.

Q2: I'm observing poor retention of DNOC on my C18 column. How can I increase its retention time?

Poor retention of DNOC, a relatively polar compound, on a standard C18 column is a common issue, especially with high aqueous starting conditions in a gradient.

  • Causality: The polarity of DNOC, particularly in its ionized form, can lead to insufficient partitioning into the non-polar C18 stationary phase, resulting in early elution, often near the solvent front. This can also lead to issues with matrix effects.[8][9]

  • Troubleshooting Strategies:

    • Mobile Phase Composition: Increase the proportion of the aqueous component in the initial mobile phase. However, be cautious of dewetting on traditional C18 columns if using 100% aqueous mobile phase.[10] Using columns designed for aqueous stability (e.g., with polar end-capping) can mitigate this.[10]

    • Column Chemistry:

      • Polar-Embedded Phases: Consider using a column with a polar-embedded stationary phase. These columns offer alternative selectivity and can provide enhanced retention for polar compounds like DNOC.

      • HILIC Chromatography: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[9][10] In HILIC, a polar stationary phase is used with a high organic content mobile phase, which can significantly improve retention for polar analytes.[9]

    • Ion-Pairing Chromatography: While less common in modern LC-MS due to potential ion suppression and contamination, volatile ion-pairing reagents can be used as a last resort.[6][11] A reagent like di-n-butylammonium acetate (DBA) could be considered, as it has shown compatibility with some MS systems.[12] However, this approach requires careful optimization and thorough cleaning of the system afterward.[11]

StrategyPrincipleProsCons
Aqueous Mobile Phase Increase interaction with C18Simple to implementRisk of dewetting; may not be sufficient
Polar-Embedded Column Alternative selectivityGood retention for polar analytesMay require method re-optimization
HILIC Partitioning into aqueous layer on stationary phaseExcellent retention for polar compoundsDifferent elution order; requires specific equilibration
Ion-Pairing Forms a neutral complex with analyteCan significantly increase retentionIon suppression; MS contamination[6][11]
Q3: My DNOC peak is splitting. What could be causing this?

Peak splitting can arise from several factors, including issues with the sample solvent, column contamination, or a partially blocked column frit.[1]

  • Causality:

    • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase, it can cause the analyte to travel through the top of the column in a distorted band, leading to a split peak.[1]

    • Column Contamination: Accumulation of strongly retained matrix components at the head of the column can create a heterogeneous surface, leading to multiple interaction pathways for the analyte.[7]

    • Partial Blockage: A partially blocked inlet frit can cause non-uniform flow of the sample onto the column bed, resulting in a split peak.[7]

  • Troubleshooting Protocol:

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is as close as possible in composition and strength to the initial mobile phase. If a stronger solvent must be used for solubility, reduce the injection volume.

    • Column Washing: If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent appropriate for the column). If a guard column is used, replace it first.[7]

    • Column Reversal and Flushing: For a suspected blocked frit, and if the column manufacturer allows, reverse the column and flush it to waste with mobile phase at a low flow rate.[7]

    start Split Peak Observed check_solvent Check Sample Solvent vs. Initial Mobile Phase start->check_solvent solvent_strong Solvent is Stronger check_solvent->solvent_strong Mismatch solvent_ok Solvent is Compatible check_solvent->solvent_ok Match reconstitute Reconstitute Sample in Weaker Solvent or Reduce Injection Volume solvent_strong->reconstitute check_column Inspect Column History and Pressure solvent_ok->check_column resolved Peak Shape Restored reconstitute->resolved high_pressure High Backpressure check_column->high_pressure normal_pressure Normal Pressure check_column->normal_pressure flush_column Flush/Reverse Column high_pressure->flush_column normal_pressure->flush_column replace_column Consider Column Replacement flush_column->replace_column Failure flush_column->resolved Success

    Caption: Decision tree for troubleshooting split peaks.

Q4: I'm experiencing significant ion suppression and my signal intensity is low. What are the best practices to mitigate this?

Ion suppression is a common challenge in LC-MS, especially when analyzing samples in complex matrices.[8][13][14] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[8][13]

  • Causality: Co-extracted compounds from the sample matrix can compete with DNOC for charge in the electrospray ionization (ESI) source, leading to a reduced analyte signal.[8] This is particularly problematic for analytes that elute early in the chromatogram, where many polar matrix components are also found.[9]

  • Mitigation Strategies:

    • Improve Chromatographic Resolution: The most effective way to combat matrix effects is to chromatographically separate DNOC from the interfering components.

      • Optimize the gradient to increase the retention of DNOC.

      • Consider a different column chemistry (as discussed in Q2) to alter the selectivity of the separation.

    • Enhance Sample Preparation: A more rigorous sample cleanup can significantly reduce matrix components.

      • Utilize solid-phase extraction (SPE) with a sorbent that selectively retains DNOC while allowing matrix components to pass through.

      • For QuEChERS extracts, consider adding a dispersive SPE (dSPE) cleanup step with sorbents like C18 or graphitized carbon black (GCB) to remove interfering compounds.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[8][15] This compensates for signal suppression by ensuring that the standards and samples experience similar matrix effects.

    • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for DNOC is the gold standard for correcting for matrix effects and other sources of variability. The SIL internal standard will co-elute with the native analyte and experience the same degree of ion suppression, allowing for accurate quantification.

Mass Spectrometry Parameters for DNOC

For optimal detection of 4,6-Dinitro-o-cresol, operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[16] The phenolic proton is readily lost, forming the [M-H]⁻ ion.

  • Typical ESI Settings (Negative Mode):

    • Capillary Voltage: 2.5 - 3.5 kV

    • Cone Voltage: 20 - 40 V (requires optimization for your specific instrument)

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 500 °C (instrument dependent)[17]

    • Nebulizer Gas (Nitrogen): Check manufacturer's recommendation

    • Drying Gas (Nitrogen): Check manufacturer's recommendation

  • Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM):

    • Parent Ion [M-H]⁻: m/z 197.0

    • Potential Fragment Ions for MRM: To determine the best transitions, infuse a standard solution of DNOC and perform a product ion scan on the m/z 197.0 precursor. Common fragmentation pathways for dinitrophenolic compounds involve the loss of NO or NO₂.

References

  • Agilent Technologies. (2026, February 17).
  • ZefSci. (2025, May 6).
  • Restek. (2020, October 20).
  • Waters Corporation. Improved Chromatographic Retention and Resolution for the Analysis of Anionic Polar Pesticides and Plant Growth Regulators in Food Commodities Using the Torus DEA Column.
  • ALWSCI. (2025, November 27).
  • Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures.
  • NIST. O-cresol, 4,6-dinitro-, sodium salt.
  • Taylor & Francis Online. (2020, September 8).
  • PubMed. Use of an ion-pairing reagent for high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry determination of anionic anticoagulant rodenticides in body fluids.
  • PubMed. (2012, December 28).
  • PubMed. (2006, November 15).
  • ChemicalBook. (2025, December 31). 4,6-DINITRO-O-CRESOL SODIUM SALT | 2312-76-7.
  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • PubChem. DNOC-sodium.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • myadlm.org. (2015, August 1).
  • LCGC International. (2025, November 26). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • ResearchGate. (2018, July 27).
  • CAMEO Chemicals - NOAA. 4,6-DINITRO-O-CRESOL.
  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide.
  • Waters Blog. (2025, June 18).
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Tokyo Chemical Industry Co., Ltd. 4,6-Dinitro-o-cresol Sodium Salt | 2312-76-7.
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Waters Corporation. An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS.
  • Technology Networks. (2024, July 30).
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
  • SCIEX. (2026, March 2). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
  • ResearchGate. The effect of mobile phase pH on retention (a)
  • PMC. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva.
  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity.
  • ResearchGate.
  • Phenomenex. (2025, June 6).
  • LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • LCGC International. (2022, April 15). Increasing LC–MS-MS Sensitivity with Luna® HILIC.
  • ScienceDirect. Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice.
  • The MetaRbolomics book. 2.
  • Talanta. Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice.
  • EPA. 4,6-DINITRO-o-CRESOL.
  • PMC. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
  • ACS Publications. (2024, September 19).
  • Intertek. LC-MS Method Development.
  • MDPI. (2022, December 6). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil.
  • IJRAR.
  • PMC.

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Optimization

troubleshooting low extraction recovery of 4,6-Dinitro-o-cresol sodium salt

Answering the persistent challenge of achieving high recovery rates for 4,6-Dinitro-o-cresol (DNOC) sodium salt during extraction requires a blend of chemical understanding and methodical troubleshooting. This guide, des...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the persistent challenge of achieving high recovery rates for 4,6-Dinitro-o-cresol (DNOC) sodium salt during extraction requires a blend of chemical understanding and methodical troubleshooting. This guide, designed for researchers and analytical scientists, moves beyond simple procedural lists to explain the "why" behind each step, ensuring a more intuitive and effective experimental design.

Understanding the Analyte: Key Properties of DNOC

Success in extracting 4,6-Dinitro-o-cresol (DNOC) begins with a firm grasp of its chemical personality. As a dinitrophenol, its behavior in different chemical environments is dictated by its acidic nature and solubility characteristics. The compound is typically supplied as a sodium salt to enhance its water solubility.[1] However, this very property presents a challenge for extraction into organic solvents.

The pivotal characteristic governing its extractability is the pKa of its phenolic hydroxyl group, which is approximately 4.3.[2] This means that the pH of the sample solution will determine whether DNOC exists predominantly in its ionized, water-soluble phenolate form or its neutral, more organic-soluble phenolic form.

Table 1: Physicochemical Properties of 4,6-Dinitro-o-cresol (DNOC)

PropertyValueSignificance for Extraction
Molecular Formula C₇H₆N₂O₅[2]Basic structural information.
Molecular Weight 198.13 g/mol [2][3]Relevant for preparing standard solutions.
pKa 4.31[2]Crucial for extraction. Dictates the pH required to convert the analyte to its non-ionized form for efficient extraction into organic solvents or retention on reversed-phase SPE sorbents.
Water Solubility pH-dependent.[4][5] 130 mg/L at 15°C (non-ionized form).[6] Solubility increases significantly at higher pH as the water-soluble sodium salt is formed.[5]High solubility of the salt form in water necessitates pH adjustment prior to extraction.
Log K_ow (Octanol-Water Partition Coefficient) 2.13[2]Indicates moderate lipophilicity. The neutral form will partition into organic solvents, but pH must be controlled.
Vapor Pressure 1.6 x 10⁻² Pa at 25°C[4]Low volatility suggests that GC analysis requires derivatization.[7] HPLC is a more direct analytical approach.[8]

Technical Troubleshooting & FAQs

This section addresses common issues encountered during the extraction of DNOC sodium salt, providing both explanations and actionable solutions.

Q1: My recovery using Liquid-Liquid Extraction (LLE) is consistently low. What am I missing?

A1: The most probable cause is incorrect sample pH.

The core principle of LLE for an acidic compound like DNOC is to neutralize its charge, thereby reducing its affinity for the aqueous phase and increasing its affinity for the organic solvent. Since you are starting with the sodium salt, the DNOC in your sample is in its anionic (phenolate) form, which is highly water-soluble and will not partition effectively into common extraction solvents like dichloromethane or ethyl acetate.

The Causality: To force the equilibrium towards the neutral, organic-soluble phenolic form, you must acidify the aqueous sample. According to the Henderson-Hasselbalch equation, adjusting the sample pH to at least two units below the pKa of DNOC (i.e., pH ≤ 2.3) will ensure that >99% of the analyte is in its non-ionized form, maximizing its potential for extraction.

cluster_0 High pH (e.g., pH 7) cluster_1 Low pH (e.g., pH < 2.5) cluster_2 Extraction Outcome DNOC_Salt DNOC Sodium Salt (C₇H₅N₂O₅⁻Na⁺) (Water Soluble) DNOC_Acid DNOC Phenolic Form (C₇H₆N₂O₅) (Organic Soluble) DNOC_Salt->DNOC_Acid  + H⁺ (Acidification)   LLE_High_pH Poor Partitioning into Organic Solvent DNOC_Salt->LLE_High_pH Leads to DNOC_Acid->DNOC_Salt  - H⁺ (Basification)   LLE_Low_pH Efficient Partitioning into Organic Solvent DNOC_Acid->LLE_Low_pH Leads to

Caption: pH-dependent equilibrium of DNOC and its impact on LLE.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for DNOC

  • Sample Preparation: Take a known volume of your aqueous sample.

  • pH Adjustment (Critical Step): Using a calibrated pH meter, slowly add an acid (e.g., 1M HCl or H₂SO₄) dropwise while stirring until the sample pH is stable at or below 2.5.[9][10]

  • Solvent Addition: Transfer the acidified sample to a separatory funnel. Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top for ethyl acetate) into a clean collection flask.

  • Repeat Extraction: For exhaustive extraction, repeat steps 3-6 two more times with fresh portions of the organic solvent, combining the organic fractions.

  • Drying & Concentration: Dry the combined organic extract over anhydrous sodium sulfate, then concentrate the solvent to the desired final volume under a gentle stream of nitrogen.

Q2: I've switched to Solid-Phase Extraction (SPE) but my recovery is still poor. What are the common pitfalls?

A2: Low recovery in SPE often stems from incorrect pH, improper conditioning, or suboptimal wash/elution solvents.

SPE is a powerful technique, but each step is critical for success. For a moderately polar, acidic compound like DNOC, a reversed-phase (e.g., C18, PPL) sorbent is the standard choice.[7][11] The principle is to retain the neutral form of DNOC on the hydrophobic sorbent and then elute it with an organic solvent.

Troubleshooting SPE Workflow for DNOC cluster_troubleshooting Troubleshooting SPE Workflow for DNOC Start Start: Low Recovery Condition 1. Condition (e.g., Methanol) Start->Condition Equilibrate 2. Equilibrate (e.g., Acidified Water, pH 2.5) Condition->Equilibrate Load 3. Load Sample (Sample at pH 2.5) Equilibrate->Load TS_Equilibrate Issue: Wrong pH? Sorbent not wetted? Wash 4. Wash (e.g., Acidified Water or weak organic mix) Load->Wash TS_Load Issue: pH too high? Flow too fast? Elute 5. Elute (e.g., Methanol, Acetonitrile) Wash->Elute TS_Wash Issue: Wash too strong? Analyte lost here? Analyze Analyze Eluate Elute->Analyze TS_Elute Issue: Elution too weak? Analyte retained?

Caption: Key steps and common failure points in an SPE workflow for DNOC.

Table 2: Troubleshooting Guide for Low DNOC Recovery in Reversed-Phase SPE

IssuePotential CauseRecommended Solution
Analyte Found in Load Fraction 1. Incorrect Sample pH: The sample pH is > pKa, so DNOC is in its anionic form and is not retained by the non-polar sorbent.Acidify the sample to pH ≤ 2.5 before loading. This is the most critical step.[9][10]
2. Insufficient Equilibration: The sorbent was not properly equilibrated with acidified water after conditioning, causing the local pH on the sorbent to be too high when the sample is loaded.Ensure the equilibration step uses water adjusted to the same pH as the sample.
3. High Loading Flow Rate: The sample is passing through the cartridge too quickly for effective partitioning and retention.Decrease the loading flow rate to 1-3 mL/min.
Analyte Found in Wash Fraction 1. Wash Solvent is Too Strong: The organic content of the wash solvent is too high, prematurely eluting the moderately polar DNOC.Use a weaker wash solvent. Start with acidified water (pH 2.5). If a stronger wash is needed to remove interferences, use a very low percentage of organic solvent (e.g., 5% methanol in acidified water).
Analyte Not Found in Eluate (or Low Concentration) 1. Incomplete Elution: The elution solvent is not strong enough to desorb the DNOC from the sorbent.Use a stronger elution solvent (e.g., methanol, acetonitrile). In some cases, adding a small amount of a base (e.g., 0.1% ammonium hydroxide in methanol) to the elution solvent can deprotonate the DNOC to its more polar salt form, facilitating rapid elution from the non-polar sorbent.[8]
2. Analyte Irreversibly Bound: Strong secondary interactions (e.g., with active sites on silica-based C18) may be occurring.Consider using a polymer-based reversed-phase sorbent (e.g., PPL, styrene-divinylbenzene), which can offer different selectivity and fewer active sites.[11]
3. Cartridge Drying Out: The sorbent bed dried out after the conditioning/equilibration step and before sample loading, preventing proper retention.Ensure the sorbent bed remains wet throughout the conditioning, equilibration, and loading steps.
Q3: I've optimized my extraction pH and SPE protocol, but my results are inconsistent, especially with complex samples. Could the sample matrix be the problem?

A3: Yes, co-extracted components from the sample matrix can significantly interfere with the final analysis, a phenomenon known as "matrix effects." [12]

Matrix effects do not cause a loss of the analyte during extraction but rather interfere with the instrument's ability to accurately measure it.[13] This is particularly common in sensitive detection methods like electrospray ionization mass spectrometry (LC-MS/MS). Co-eluting matrix components can either suppress or enhance the ionization of DNOC, leading to artificially low or high readings, respectively.[13][14]

Strategies to Diagnose and Mitigate Matrix Effects:

  • Post-Extraction Spike Analysis: To quantify the matrix effect, compare the instrument response of an analyte spiked into a blank matrix extract versus the response of the same analyte in a clean solvent.[15] A significant difference (e.g., >15-20%) indicates the presence of matrix effects.[15]

  • Sample Dilution: A simple first step is to dilute the final extract. This reduces the concentration of interfering matrix components, often more so than the analyte, thereby lessening their impact.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed through the entire extraction procedure. This ensures that the standards and samples experience the same matrix effects, improving quantitation accuracy.

  • Use of an Internal Standard (IS): The most robust solution is to use a stable isotope-labeled (SIL) internal standard of DNOC (e.g., ¹³C₆-DNOC). An SIL-IS is chemically identical to the analyte and will co-elute and experience the same matrix effects. By calculating the response ratio of the analyte to the IS, the variability caused by matrix effects can be effectively normalized.

Q4: I am using Gas Chromatography (GC) for analysis. Could this be the source of my low recovery?

A4: Possibly. DNOC is not well-suited for direct GC analysis due to its low volatility and the presence of an active hydroxyl group.

The phenolic hydroxyl group on DNOC can cause peak tailing and adsorption onto active sites within the GC system (e.g., injector liner, column).[16] Furthermore, its low volatility requires high inlet temperatures, which can lead to thermal degradation.

The Solution: Derivatization

To make DNOC amenable to GC analysis, you must perform a derivatization step after extraction and prior to injection.[17][18] This involves chemically modifying the polar hydroxyl group to create a more volatile and thermally stable derivative.[16]

  • Common Derivatization Reactions:

    • Silylation: Reacting the extract with reagents like BSTFA to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[19]

    • Acylation: Using reagents like trifluoroacetic anhydride (TFAA) to form an acyl derivative.

    • Alkylation/Esterification: Using reagents like diazomethane or BF₃/Methanol to form a methyl ether.

Failure to achieve a complete derivatization reaction will result in poor chromatographic performance and what appears to be low recovery.

References

  • Apak, R., et al. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Talanta, 70(4), 834-843. Available from: [Link]

  • Li, W., et al. (2012). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. International Journal of Molecular Sciences, 13(12), 16909-16924. Available from: [Link]

  • Önal, A. (2007). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Journal of Hazardous Materials, 145(1-2), 297-304. Available from: [Link]

  • Apak, R., et al. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Talanta, 70(4), 834-843. Available from: [Link]

  • NIST. (n.d.). O-cresol, 4,6-dinitro-, sodium salt. In NIST Chemistry WebBook. Retrieved from [Link]

  • INCHEM. (n.d.). DNOC (4-6 dinitro-ortho-cresol). Retrieved from [Link]

  • AERU. (n.d.). DNOC (Ref: ENT 154). University of Hertfordshire. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 4, 6-Dinitro-o-Cesol and 2, 6-Dinitro p-Cresol in Environmental Water Samples. Retrieved from [Link]

  • PubChem. (n.d.). DNOC-sodium. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Environmental Protection. (2008). Ground Water Quality Standard for 4,6-Dinitro-O-Cresol. Retrieved from [Link]

  • SciELO. (2005). The removal of dinitrochlorobenzene from industrial residuals by liquid-liquid extraction with chemical reaction. Retrieved from [Link]

  • AERU. (n.d.). DNOC sodium. University of Hertfordshire. Retrieved from [Link]

  • MDPI. (2022). The Determination of the Prohibited Herbicide 4,6-Dinitro-Ortho-Cresol (DNOC) in Poisoned Domestic and Wild Animals in Italy. Toxics, 10(9), 503. Available from: [Link]

  • PubChem. (n.d.). 2-Methyl-4,6-dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers. (2018). Solid phase extraction of ocean dissolved organic matter with PPL cartridges: efficiency and selectivity. Frontiers in Marine Science, 5, 47. Available from: [Link]

  • ATSDR. (2019). Toxicological Profile for Dinitrocresols. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • PubMed. (1981). [DNOC extractability from aqueous solutions]. Gigiena i sanitariia, (1), 75-76. Available from: [Link]

  • Technische Universität München. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Retrieved from [Link]

  • EPA. (2000). 4,6-Dinitro-o-cresol (DNOC). United States Environmental Protection Agency. Retrieved from [Link]

  • Rotterdam Convention. (2005). Decision Guidance Document DNOC (Dinitro-ortho-cresol). Retrieved from [Link]

  • Scent.vn. (n.d.). 4,6-Dinitro-O-cresol. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Chromatography Online. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • YouTube. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Phenomenex. Retrieved from [Link]

  • SCIEX. (2026). What is matrix effect and how is it quantified? Retrieved from [Link]

  • Chromatography Online. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • NIST. (n.d.). 4,6-Dinitro-o-cresol, isoBOC. In NIST Chemistry WebBook. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the Environmental Analysis of 4,6-Dinitro-o-cresol (DNOC) Sodium Salt

Welcome to the technical support guide for the analysis of 4,6-Dinitro-o-cresol (DNOC) sodium salt. As a legacy herbicide and environmental contaminant, accurate quantification of DNOC in complex matrices like soil and w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 4,6-Dinitro-o-cresol (DNOC) sodium salt. As a legacy herbicide and environmental contaminant, accurate quantification of DNOC in complex matrices like soil and water is critical.[1][2] However, co-extracted, non-target compounds—collectively known as the sample "matrix"—can significantly interfere with instrumental analysis, a phenomenon called the matrix effect.[3]

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you identify, understand, and overcome matrix effects, ensuring the accuracy and reliability of your DNOC analysis.

Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects," and why are they a major issue for DNOC analysis?

A1: The "matrix" refers to all components within a sample except for the analyte of interest (DNOC).[3] In environmental analysis, this includes humic and fulvic acids in soil, dissolved organic carbon in water, salts, lipids, and other co-extracted compounds.[1][4]

Matrix effects are the alteration—either suppression or enhancement—of the analytical signal of the target analyte due to the presence of these co-eluting matrix components.[3][5] In Liquid Chromatography-Mass Spectrometry (LC-MS), this most often manifests as ion suppression . During the electrospray ionization (ESI) process, matrix components compete with DNOC for the limited surface area of droplets and for ionization charges, reducing the efficiency with which DNOC ions are formed and transferred into the mass spectrometer.[6][7] Less commonly, ion enhancement can occur.

This is a critical problem because:

  • Inaccurate Quantification: Signal suppression leads to an underestimation of the true DNOC concentration, potentially resulting in false negatives or reporting values below regulatory limits.[8]

  • Poor Reproducibility: The composition of environmental matrices is highly variable. A method that works for one soil sample may fail for another, leading to poor precision and unreliable data.[5][9]

  • Reduced Sensitivity: Ion suppression directly lowers the signal-to-noise ratio, compromising the method's limit of detection (LOD) and limit of quantification (LOQ).[10]

Q2: How can I definitively determine if my DNOC measurements are being compromised by matrix effects?

A2: There are two primary, robust methods to diagnose and quantify matrix effects in your specific sample types.

Method 1: Post-Column Infusion (Qualitative Assessment) This experiment helps identify at which points during your chromatographic run ion suppression occurs.

  • Principle: A standard solution of DNOC is continuously infused into the mobile phase after the analytical column but before the mass spectrometer's ion source. This creates a stable, elevated baseline signal for DNOC. A blank matrix extract is then injected onto the column. Any dip in the stable baseline indicates that components eluting from the column at that specific retention time are causing ion suppression.[10][11]

Method 2: Slope Comparison (Quantitative Assessment) This is the most common approach to quantify the extent of the matrix effect (ME).

  • Principle: You compare the slope of a calibration curve prepared in a pure solvent (e.g., acetonitrile) to the slope of a curve prepared in a blank matrix extract (a sample known to be free of DNOC).[9][12] A difference in slopes indicates a matrix effect.

The Matrix Effect (%) can be calculated using the following formula: ME (%) = ((Slope_matrix-matched / Slope_solvent) - 1) * 100

Matrix Effect (ME) Value Interpretation Recommended Action
ME ≈ 0%No significant matrix effectProceed with solvent-based calibration.
-20% < ME < 20%Minor matrix effectMay be acceptable, but matrix-matched calibration is safer.
ME < -20%Significant ion suppressionMatrix-matched calibration or improved sample cleanup is required.[12]
ME > 20%Significant ion enhancementMatrix-matched calibration or improved sample cleanup is required.
Q3: What are the fundamental strategies to combat matrix effects in my workflow?

A3: A successful strategy to overcome matrix effects can be summarized by a three-pronged approach: Remove, Separate, or Compensate . The choice depends on the severity of the effect, available resources, and the required level of accuracy.

G cluster_0 Strategies to Overcome Matrix Effects A Identify Matrix Effect (Post-Column Infusion / Slope Comparison) B Is the effect significant? (|ME| > 20%) A->B C Compensate (Correct for the effect) B->C Yes D Remove / Separate (Minimize the effect) B->D Yes I Proceed with Solvent Calibration B->I No E Matrix-Matched Calibration C->E F Isotope Dilution (Gold Standard) C->F G Improve Sample Preparation (QuEChERS, SPE) D->G H Optimize Chromatography D->H

Caption: Decision workflow for addressing matrix effects.

Troubleshooting Guides & Detailed Protocols
Issue 1: I'm observing low recovery and severe signal suppression for DNOC in complex soil samples.

Recommended Strategy: Implement the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Causality (Why this works): Soil is rich in complex interferences like humic acids, lipids, and pigments. A simple solvent extraction is insufficient. The QuEChERS method is a two-stage process that systematically removes these interferences.[13][14][15]

  • Extraction & Partitioning: Acetonitrile is used to extract DNOC. The addition of salts (like MgSO₄ and NaCl) forces a phase separation between the water in the sample and the acetonitrile, driving the moderately polar DNOC into the organic layer while many polar interferences remain in the aqueous phase.[16]

  • Dispersive Solid-Phase Extraction (d-SPE): The acetonitrile extract is then cleaned using a mixture of sorbents.

    • MgSO₄: Removes residual water.

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars.

    • C18: Removes non-polar interferences like lipids.

    • Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can retain planar molecules like DNOC if amounts are not optimized).

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Fortification (for QC): Spike with an internal standard or surrogate if necessary.

  • Hydration: Add 10 mL of reagent water and vortex for 30 seconds to create a slurry.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Seal tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: Take an aliquot of the final supernatant, filter (0.22 µm), and inject into the LC-MS/MS system.

G cluster_0 QuEChERS Workflow for Soil A 1. Homogenize 10g Soil B 2. Add 10mL H₂O + 10mL ACN A->B C 3. Add Extraction Salts (MgSO₄, NaCl) B->C D 4. Shake & Centrifuge C->D E 5. Transfer ACN Extract to d-SPE Tube D->E G 6. Vortex & Centrifuge E->G F d-SPE Sorbents: MgSO₄, PSA, C18 F->E H 7. Filter & Inject Supernatant G->H G cluster_0 Solvent-Based Calibration cluster_1 Matrix-Matched Calibration A Standards in Pure Solvent D Inaccurate Result A->D No Suppression B Samples in Matrix Extract C Signal Suppression B->C Suppression C->D Suppression E Standards in Blank Matrix Extract G Signal Suppression E->G Suppression F Samples in Matrix Extract H Signal Suppression F->H Suppression I Accurate Result G->I Suppression H->I Suppression

Caption: Comparison of solvent-based vs. matrix-matched calibration logic.

Option B: Isotope Dilution Mass Spectrometry (IDMS)

  • Causality (Why this works): This is considered the "gold standard" for accurate quantification in mass spectrometry. [17]A known quantity of a stable isotope-labeled (SIL) internal standard of DNOC (e.g., ¹³C₆-DNOC) is added to the sample at the very beginning of the preparation process. [18][19]This SIL standard is chemically identical to the native DNOC and therefore behaves identically during extraction, cleanup, and ionization. Any loss or signal suppression that affects the native DNOC will affect the SIL standard to the exact same degree. The mass spectrometer can distinguish between the native and labeled forms based on their mass difference. Quantification is based on the ratio of the native analyte signal to the SIL standard signal, a ratio that remains constant regardless of matrix effects or recovery losses. [20][21]

References
  • Apak, R., et al. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Talanta.
  • ResearchGate. (n.d.). Determination of 4, 6-Dinitro-o-Cesol and 2, 6-Dinitro p-Cresol in Environmental Water Samples. ResearchGate. [Link]

  • OneLab. (2024). Matrix-Matched Pesticide Standard Curve Preparation. OneLab. [Link]

  • Traube, F., et al. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. PubMed. [Link]

  • LCGC. (2026). Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. LCGC. [Link]

  • Traube, F., et al. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols. [Link]

  • Gerstel. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Gerstel. [Link]

  • ResearchGate. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. ResearchGate. [Link]

  • Apak, R., et al. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. PubMed. [Link]

  • MDPI. (2024). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. MDPI. [Link]

  • Milicevic, D., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. PMC. [Link]

  • AMSbio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. [Link]

  • OMICS Online. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS Online. [Link]

  • LCGC International. (2026). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • LCGC. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC. [Link]

  • Muller, L., et al. (2025). Overcoming Matrix Effects in Non-Target Screening: A Novel Strategy for Urban Runoff Analysis. PMC. [Link]

  • Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • Nabila, S., et al. (2025). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Borneo Journal of Pharmacy. [Link]

  • Singh, R., & Farmer, P. B. (n.d.). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. PMC. [Link]

  • Restek. (n.d.). QuEChERS Methodology: AOAC Method. NUCLEUS information resources. [Link]

  • UC Davis Stable Isotope Facility. (2025). Sample Preparation - Dissolved Organic Carbon (DOC) in Water. UC Davis. [Link]

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. [Link]

  • FAO. (n.d.). Global Soil Laboratory Network – Basic guidelines for preparing a sample for internal quality control. FAO Knowledge Repository. [Link]

  • EPA. (2000). Method 8041A. EPA. [Link]

  • FMS. (n.d.). Solid Phase Extraction for Water Analysis. FMS. [Link]

  • ResearchGate. (2025). Overcoming Matrix Effects in Non-Target Screening: A Novel Strategy for Urban Runoff Analysis. ResearchGate. [Link]

  • Environment Agency. (2006). The preparation and pre-treatment of potentially contaminated soils prior to chemical analysis. GOV.UK. [Link]

  • ATSDR. (n.d.). Analytical Methods. ATSDR. [Link]

  • Barcelo, D. (1995). Solid-phase extraction for multiresidue analysis of organic contaminants in water. ScienceDirect. [Link]

  • NJDEP. (2008). Ground Water Quality Standard for 4,6-Dinitro-O-Cresol. New Jersey Department of Environmental Protection. [Link]

  • Ligasova, A., et al. (n.d.). Innovative Methods for Soil DNA Purification Tested in Soils with Widely Differing Characteristics. PMC. [Link]

  • Corgier, B. P., et al. (2016). A Simple Method for Automated Solid Phase Extraction of Water Samples for Immunological Analysis of Small Pollutants. PMC. [Link]

  • Digital.CSIC. (2020). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. Digital.CSIC. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • MDPI. (2020). Sample Preparation Techniques for the Analysis of Microplastics in Soil—A Review. MDPI. [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed. [Link]

  • MDPI. (2025). Solid-Phase Extraction Combined with Digital Image Colorimetry for the Analysis of Lead in Water Samples. MDPI. [Link]

  • Arabian Journal of Chemistry. (n.d.). Ultrasound-assisted dispersive solid-phase extraction for the preconcentration of dyes in water samples. ScienceDirect. [Link]

  • MDPI. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

  • EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. EPA. [Link]

Sources

Optimization

reducing baseline noise in 4,6-Dinitro-o-cresol sodium salt NMR spectroscopy

Welcome to the Advanced NMR Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting spectral artifacts, baseline roll, and noise whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting spectral artifacts, baseline roll, and noise when analyzing 4,6-Dinitro-o-cresol (DNOC) sodium salt .

Rather than relying on generic processing templates, this guide explores the mechanistic causality behind baseline distortions—from the physical chemistry of the sodium salt to advanced time- and frequency-domain algorithmic corrections.

Diagnostic Workflow: Root Causes of Baseline Distortion

G A Baseline Noise in DNOC Sodium Salt NMR B Hardware & Acquisition A->B C Sample & Solvent A->C D Acoustic Ringing (High Ionic Strength) B->D E Corrupted Initial FID Points (Dead Time) B->E F Hygroscopic Water Peak (Solvent Suppression Roll) C->F

Diagnostic workflow identifying root causes of baseline noise in DNOC sodium salt NMR.

Frequently Asked Questions (FAQs)

Q1: Why does the sodium salt form of 4,6-Dinitro-o-cresol cause more baseline distortion than its neutral counterpart? A1: The baseline distortion is a multifactorial issue driven by the physicochemical properties of the salt. First, DNOC sodium salt is a highly polar, ionic compound[1]. When dissolved in standard NMR solvents like 2[2], the high ionic strength drastically alters the dielectric constant of the sample. This makes probe tuning and matching difficult, leading to reflected RF power that induces mechanical vibrations in the probe's metal components—a phenomenon known as acoustic ringing[3]. Acoustic ringing manifests as a severe, wavy baseline roll, particularly at the edges of wide spectral widths[4]. Secondly, the salt is inherently hygroscopic. It rapidly absorbs atmospheric moisture, resulting in a massive HDO peak. Attempts to suppress this peak using presaturation or binomial sequences often introduce low-frequency modulation artifacts, further distorting the baseline[5].

Q2: How do I correct baseline distortions caused by acoustic ringing and corrupted FID data? A2: Baseline distortions in 1D NMR spectra are predominantly caused by the corruption of the first few data points in the Free Induction Decay (FID) due to receiver dead time and acoustic ringing[6]. You can address this in two domains:

  • Time-Domain Correction: Utilizing 7[7], the software mathematically recalculates and replaces the first 3-6 distorted FID points using the undistorted data from the rest of the decay curve.

  • Frequency-Domain Correction: Algorithms construct an optimal baseline curve directly on the Fourier-transformed spectrum and subtract it to remove the distortion[6].

Q3: What is the best frequency-domain algorithm for DNOC spectra to ensure broad signals aren't deleted? A3: The 8[8] is highly recommended. It uses a Continuous Wavelet Derivative transform to automatically recognize signal-free regions, ensuring that broad labile peaks (common in nitro-phenolic compounds) are not erroneously subtracted as baseline roll[9]. For highly crowded spectra, a Penalized Parametric Smoothing method using LOWESS (locally weighted scatterplot smoothing) regression accurately estimates noise variance to detect the true baseline[10].

Quantitative Data: Baseline Correction Algorithms

AlgorithmOperating DomainMechanism of ActionBest Suited ForSignal-to-Noise Impact
Backward Linear Prediction (BLP) TimeReplaces the first 3-6 corrupted FID points[7]Acoustic ringing, broad linesPreserves original S/N
Whittaker Smoother FrequencyContinuous Wavelet Transform & iterative thresholding[8]Full Auto correction, 1D/2D spectraHigh preservation
Penalized Smoothing (LOWESS) FrequencyEstimates noise variance via scatterplot smoothing[6]Over-crowded peaks, metabolomicsHigh preservation
Polynomial Fit (Order 1-20) FrequencyFits a mathematical polynomial to user-defined points[9]Manual correction of severe baseline rollRisk of signal clipping

Experimental Protocols

Protocol 1: Sample Preparation & Hardware Optimization

Self-Validating Goal: Prevent baseline noise physically before it reaches the detector.

  • Desiccation: Dry the 4,6-Dinitro-o-cresol sodium salt under high vacuum (lyophilization or Schlenk line) for 24 hours to remove bound water.

  • Solvent Selection: Dissolve 10-15 mg of the dried salt in 0.6 mL of high-purity, ampouled DMSO-d6 (100% isotopic purity) to minimize the HDO peak[2]. Avoid using solvent suppression sequences (like presaturation) if possible, as they inherently cause baseline roll[5].

  • Probe Tuning: Insert the sample and meticulously tune and match the probe (using atma or manual tuning). The high ionic strength of the sodium salt significantly shifts the tuning dip; poor tuning reflects RF power and causes noise.

  • Pre-Scan Delay Adjustment: If baseline roll persists due to acoustic ringing, increase the pre-scan delay (the DE parameter in Bruker systems) to >10 microseconds. This allows the mechanical probe vibrations to dampen before the receiver begins acquisition[4].

Protocol 2: Advanced Frequency-Domain Baseline Correction (Whittaker Smoother)

Self-Validating Goal: Mathematically flatten the baseline without integrating broad resonances into the noise floor.

  • Fourier Transform & Phase Correction: Apply standard window functions (Apodization) and Zero-Fill. Perform a Fourier Transform. Crucial: Manually phase the spectrum (Zero and First Order) before addressing the baseline. Baseline correction must always follow phase correction[9].

  • Define Signal-Free Regions: If using semi-manual modes, define the noise regions (e.g., absf1 and absf2 in TopSpin) ensuring at least 0.5 ppm of signal-free space on either side of your target peaks[11].

  • Apply Whittaker Smoother: In your processing software (e.g., Mnova or TopSpin), select the Whittaker Smoother algorithm. This will use a Continuous Wavelet Derivative transform to automatically model the baseline[8].

  • Evaluate Broad Resonances: Inspect the corrected spectrum carefully. Ensure that the algorithm has not erroneously subtracted broad underlying signals (like exchangeable protons) by mistaking them for a baseline roll[9]. If signals are clipped, revert to a Multipoint Baseline Correction and manually select the baseline nodes[12].

References

  • A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data - Mestrelab.8

  • Baseline Correction - Stanford University NMR Facility - Stanford University. 9

  • techniques | UMass Nuclear Magnetic Resonance (NMR) Labs - UMass. 11

  • Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC / NIH. 6

  • Baseline Correction with Mnova - Mestrelab. 12

  • Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - ResearchGate. 10

  • 2-Methyl-4,6-dinitrophenol(534-52-1) 1H NMR spectrum - ChemicalBook. 2

  • 2-Methyl-4,6-dinitrophenol | CID 10800 - PubChem. 1

  • Wavy baseline in carbon NMR - Chemistry Stack Exchange. 4

  • Acoustic Ringing - University of Ottawa NMR Facility Blog - Blogspot.3

  • NMR | Solvent Suppression - Weizmann Institute of Science. 5

  • Back Linear Prediction | Applications Notes - JEOL Ltd. 7

Sources

Reference Data & Comparative Studies

Validation

4,6-Dinitro-o-cresol sodium salt vs 2,4-dinitrophenol mitochondrial uncoupling efficiency

As a Senior Application Scientist, I frequently consult with drug development professionals and toxicologists who require precise modulation of mitochondrial bioenergetics. When selecting a chemical uncoupler to dissipat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and toxicologists who require precise modulation of mitochondrial bioenergetics. When selecting a chemical uncoupler to dissipate the mitochondrial proton motive force ( Δp ), 2,4-Dinitrophenol (DNP) is often the default reference compound. However, its structural analog, 4,6-Dinitro-o-cresol sodium salt (DNOC) , offers a distinct pharmacokinetic and bioenergetic profile that is critical to understand for advanced respirometric assays.

This guide objectively compares the uncoupling efficiency of DNOC and DNP, detailing the physicochemical causality behind their performance differences and providing self-validating experimental protocols for your laboratory workflows.

Mechanistic Rationale: The Biochemistry of Protonophores

Both DNP and DNOC function as classical protonophores—lipophilic weak acids that transport protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase[1]. This short-circuits oxidative phosphorylation (OxPhos), leading to a rapid consumption of oxygen (increased OCR) as the electron transport chain (ETC) attempts to restore the collapsed proton gradient[2].

The fundamental difference in their efficiency lies in their molecular structure. DNOC possesses an additional ortho-methyl group compared to DNP. This seemingly minor modification significantly increases DNOC's octanol-water partition coefficient (LogP). The higher lipophilicity enhances DNOC’s ability to partition into the hydrophobic core of the IMM, allowing it to achieve maximal uncoupling at lower concentrations than DNP[3].

Pathway IMS Intermembrane Space (High H+) Protonation Uncoupler binds H+ (Forms DNP-H / DNOC-H) IMS->Protonation Translocation Diffusion across Inner Mitochondrial Membrane Protonation->Translocation Deprotonation Uncoupler releases H+ into Matrix Translocation->Deprotonation Matrix Mitochondrial Matrix (Low H+) Deprotonation->Matrix AnionReturn Anion (DNP- / DNOC-) returns to IMS Deprotonation->AnionReturn Charge delocalization AnionReturn->IMS

Protonophoric uncoupling cycle of DNP and DNOC across the inner mitochondrial membrane.

Quantitative Comparison of Uncoupling Efficiency

To select the appropriate uncoupler for your assay, you must balance uncoupling potency against off-target mitochondrial toxicity. While DNOC is a more potent uncoupler, it has a narrower experimental window. At concentrations >50 µM, DNOC begins to inhibit succinate-supported respiration and induces non-specific mitochondrial permeability transition (MPT)[4].

Table 1: Physicochemical and Bioenergetic Profile
Parameter2,4-Dinitrophenol (DNP)4,6-Dinitro-o-cresol (DNOC)
Optimal Uncoupling Concentration 50 - 100 µM10 - 50 µM
pKa (approximate) 4.14.3
Lipophilicity (LogP) ~1.67~2.13
Maximal OCR Stimulation HighVery High
Membrane Permeability Transition Weak inducerPotent inducer (in presence of Ca²⁺)
Off-Target Effects at High Doses Hyperthermia, ATP depletionSuccinate dehydrogenase inhibition

Data synthesized from isolated rat liver mitochondria and high-throughput ToxCast respirometric screens[2][4].

Self-Validating Experimental Protocols

To objectively quantify and compare the uncoupling efficiency of these two compounds, your experimental design must be self-validating. This means building internal controls into the protocol that prove the observed effects are strictly due to proton leak and not an artifact of ATP synthase activity or non-mitochondrial oxygen consumption.

Protocol A: High-Resolution Respirometry (Seahorse XF Assay)

Causality & Validation: By first injecting Oligomycin, we inhibit Complex V (ATP Synthase), effectively isolating the basal proton leak. When DNOC or DNP is subsequently titrated, any increase in Oxygen Consumption Rate (OCR) is definitively caused by the compound shuttling protons. The final injection of Rotenone and Antimycin A shuts down Complexes I and III, proving that the preceding OCR spikes were entirely mitochondrial in origin.

Step-by-Step Methodology:

  • Preparation: Seed cells (e.g., HeLa or RPTC) in a specialized microplate and incubate overnight. Replace media with unbuffered assay medium (pH 7.4) 1 hour prior to the assay.

  • Basal Measurement: Record the endogenous baseline OCR for 15 minutes.

  • Oligomycin Injection (1.0 µM): Inject to block ATP-linked respiration. Wait for OCR to stabilize at a new, lower baseline.

  • Uncoupler Titration:

    • For DNP: Titrate sequentially from 20 µM up to 100 µM.

    • For DNOC: Titrate sequentially from 5 µM up to 50 µM.

    • Note: Record the peak OCR to determine the maximal respiratory capacity.

  • ETC Inhibition: Inject a mixture of Rotenone (0.5 µM) and Antimycin A (0.5 µM) to halt mitochondrial electron transport.

  • Data Analysis: Calculate the Uncoupling Efficiency by subtracting the non-mitochondrial OCR (Step 5) from the Maximal OCR (Step 4), then dividing by the basal mitochondrial OCR.

Workflow Step1 1. Basal Respiration (Endogenous OCR) Step2 2. Oligomycin Addition (Block ATP Synthase) Step1->Step2 Step3 3. Uncoupler Titration (DNOC/DNP Injection) Step2->Step3 Step4 4. Maximal Respiration (Peak OCR Measurement) Step3->Step4 Step5 5. Rotenone/Antimycin A (Measure Non-Mito OCR) Step4->Step5

Step-by-step respirometric workflow for quantifying mitochondrial uncoupling efficiency.

Protocol B: Valinomycin-Induced Mitochondrial Swelling Assay

Causality & Validation: Intact mitochondria suspended in a hyposmotic K⁺-acetate medium will not swell because the IMM is highly impermeable to protons, which prevents the net influx of ions. Adding Valinomycin makes the membrane permeable to K⁺, but osmotic swelling remains restricted by the opposing proton gradient. When a true protonophore like DNOC or DNP is added, it facilitates H⁺ efflux, balancing the charge and driving rapid osmotic swelling. This assay self-validates the specific proton-carrying capacity of the test molecule[4].

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate rat liver mitochondria via differential centrifugation and suspend in a hyposmotic reaction medium (120 mM K⁺-acetate, 10 mM Tris-HCl, pH 7.2).

  • Baseline Absorbance: Place the suspension in a spectrophotometer and monitor absorbance at 540 nm.

  • Valinomycin Addition: Add 0.1 µg/mL Valinomycin. Observe that absorbance remains relatively stable (no swelling).

  • Uncoupler Injection: Inject either 10 µM DNOC or 50 µM DNP.

  • Kinetic Measurement: Record the rapid decrease in absorbance at 540 nm. The steepness of the downward slope directly correlates with the protonophoric efficiency of the compound.

Conclusion for Drug Development Professionals

When designing assays to screen for mitochondrial liabilities or when utilizing uncouplers as positive controls, DNOC provides a highly potent alternative to DNP . Because of its increased lipophilicity, DNOC achieves maximal uncoupling at roughly half the concentration of DNP (10-50 µM vs. 50-100 µM). However, researchers must strictly control DNOC dosing; exceeding 50 µM risks triggering the mitochondrial permeability transition pore (mPTP) and inhibiting succinate-supported respiration, which will confound respirometric data[2][4].

For robust, reproducible assays, always utilize the self-validating Oligomycin/Rotenone sandwich protocol to ensure that the increased oxygen consumption you observe is a true artifact of proton leak.

References

  • 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria Source: PubMed / NIH URL:[Link]

  • How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler? Source: DigitalCommons@UMaine URL:[Link]

  • Assessment of ToxCast Phase II for Mitochondrial Liabilities Using a High-Throughput Respirometric Assay Source: PMC / NIH URL:[Link]

  • Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity Source: Molecules / MDPI URL:[Link]

Sources

Comparative

validation of analytical methods for 4,6-Dinitro-o-cresol sodium salt trace detection

As a Senior Application Scientist, navigating the analytical landscape for highly toxic, regulated compounds requires moving beyond basic operational steps. We must understand the physicochemical behavior of the analyte,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape for highly toxic, regulated compounds requires moving beyond basic operational steps. We must understand the physicochemical behavior of the analyte, the biological implications of its presence, and the rigorous regulatory frameworks that govern its quantification.

This guide provides an in-depth, objective comparison of analytical methodologies for the trace detection of 4,6-Dinitro-o-cresol (DNOC) sodium salt, grounded in the latest ICH Q2(R2) validation guidelines[1].

The Analytical Imperative: Why DNOC Demands Sub-Part-Per-Billion Precision

DNOC is a highly toxic pesticide and former weight-loss drug. Its sodium salt is highly water-soluble, increasing its environmental mobility and bioavailability. The toxicological profile of DNOC is severe: it acts as a potent uncoupler of oxidative phosphorylation[2]. By dissipating the proton gradient across the mitochondrial inner membrane, DNOC halts ATP synthesis, causing the body to release consumed energy as excessive heat, leading to fatal hyperthermia and metabolic crisis[3].

Because of this extreme acute toxicity, regulatory bodies demand trace-level detection capabilities—often in the sub-microgram per liter (µg/L) range—in environmental and biological matrices.

G DNOC DNOC Sodium Salt Mito Mitochondrial Membrane DNOC->Mito Cellular Uptake Proton Proton Gradient Dissipation Mito->Proton Ionophore Action ATP ATP Synthesis Halt Proton->ATP Uncoupling Tox Metabolic Crisis & Toxicity Proton->Tox Hyperthermia ATP->Tox Energy Depletion

Fig 1: Mechanistic pathway of DNOC-induced oxidative phosphorylation uncoupling.

Comparative Analysis of Detection Modalities

When selecting an analytical method for DNOC sodium salt, laboratories typically evaluate three primary modalities: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and emerging Nanomaterial-Modified Electrochemical Sensors.

Quantitative Performance Summary

The following table synthesizes the performance metrics of these platforms based on recent analytical literature[4][5][6].

Analytical ParameterLC-MS/MS (Gold Standard)HPLC-ECD (Traditional)Electrochemical Sensor (Zr-UiO-66)
Limit of Detection (LOD) < 0.05 µg/L0.05 – 0.14 µg/L~ 0.119 µM (~ 23.5 µg/L)
Selectivity Extremely High (MRM)Moderate to HighModerate (Matrix dependent)
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude0.1 – 50 µM
Matrix Interference Managed via Isotope DilutionProne to co-eluting electroactive speciesHigh susceptibility in raw samples
Throughput & Cost High throughput / High CostMedium throughput / Medium CostRapid / Low Cost

Scientific Verdict: While modified electrochemical sensors offer rapid, low-cost screening, they lack the sensitivity required for stringent environmental compliance. HPLC-ECD provides excellent sensitivity[4], but LC-MS/MS remains the undisputed gold standard. LC-MS/MS bypasses the need for derivatization (a common bottleneck in GC-MS methods for dinitrophenols) and utilizes Multiple Reaction Monitoring (MRM) to eliminate false positives in complex matrices[5].

The Self-Validating LC-MS/MS Protocol

To ensure data integrity, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system. The workflow below integrates continuous quality control (QC) checks aligned with ICH Q2(R2) principles[7], ensuring that any deviation in extraction efficiency or instrument performance is immediately flagged.

Validation Prep Sample Prep & SPE LC Chromatographic Separation Prep->LC MS ESI-MS/MS Detection LC->MS Val ICH Q2(R2) Data Analysis MS->Val QC Internal Standard & Blanks QC->Prep QC->MS

Fig 2: Self-validating LC-MS/MS workflow for DNOC trace analysis.

Step-by-Step Methodology & Mechanistic Causality

Step 1: Isotopic Dilution & Matrix Preparation

  • Action: Spike the raw sample (e.g., water or plasma) with a deuterated internal standard (e.g., DNOC-d3) prior to any extraction.

  • Causality: DNOC sodium salt is highly soluble and prone to variable recovery during extraction. By adding an isotopologue at step zero, any physical loss or subsequent MS ion suppression is mathematically normalized. This establishes the Accuracy and Precision pillars of ICH Q2(R2)[8].

Step 2: Solid Phase Extraction (SPE)

  • Action: Acidify the sample to pH 2.5 using hydrochloric acid, then load onto an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol and elute with 100% acetonitrile.

  • Causality: At physiological or neutral pH, DNOC exists as a highly polar phenolate anion (pKa ~4.3). Acidifying the matrix forces DNOC into its neutral, unionized phenolic state, drastically increasing its affinity for the reverse-phase polymeric sorbent.

Step 3: Chromatographic Separation

  • Action: Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

  • Causality: The acidic mobile phase maintains DNOC in its protonated form during separation, preventing peak tailing and ensuring sharp, Gaussian peak shapes necessary for accurate integration and achieving a low Limit of Quantitation (LOQ).

Step 4: ESI-MS/MS Detection

  • Action: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-). Monitor the MRM transition for the deprotonated precursor ion [M−H]− (m/z 197) to its primary product ion (e.g., m/z 151, loss of NO2​ ).

  • Causality: Dinitrophenols are highly electronegative. They readily shed a proton in the ESI source to form stable anions. Negative mode ESI provides orders of magnitude better signal-to-noise (S/N) ratios for DNOC compared to positive mode, directly satisfying the Detection Limit requirements of ICH Q2(R2)[9].

Step 5: ICH Q2(R2) Validation Data Processing

  • Action: Run matrix blanks (to prove Specificity), a 6-point calibration curve (to prove Linearity), and QC spikes at Low, Mid, and High levels.

  • Causality: A method is only as good as its blank. If the matrix blank shows a signal >20% of the LOQ, the system fails specificity. The calibration curve must yield an R2≥0.995 , proving the detector's response is directly proportional to the DNOC concentration across the intended Range[7].

Conclusion

For the trace detection of 4,6-Dinitro-o-cresol sodium salt, the analytical choice dictates the reliability of the toxicological assessment. While electrochemical sensors provide fascinating avenues for field-deployable screening, LC-MS/MS remains the mandatory choice for regulatory submissions and definitive pharmacokinetic studies. By designing the LC-MS/MS protocol around the physicochemical properties of DNOC—specifically its pKa and electronegativity—and embedding ICH Q2(R2) validation criteria directly into the workflow, laboratories can achieve robust, defensible, and highly sensitive quantification.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Toxicological Profile for Dinitrocresols. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Health Effects - Toxicological Profile for Dinitrocresols. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). Available at: [Link]

  • Fluazinam; EPA PC Code 129098: Environmental Chemistry Method Review Report. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion, and Parathion-ethyl by Liquid Chromatography with Electrochemical Detection. ACS Publications. Available at: [Link]

  • Sensitive determination of 4,6-Dinitro-o-cresol based on Glassy Carbon Electrode modified with Zr-UiO-66 metal-organic framework entrapped FMWCNT. ResearchGate. Available at: [Link]

Sources

Validation

Comprehensive Guide: Comparing Extraction Techniques for 4,6-Dinitro-o-cresol (DNOC) Sodium Salt in Plasma

As a Senior Application Scientist, navigating the bioanalytical extraction of highly protein-bound, ionizable compounds from complex matrices requires more than blindly following a protocol—it demands a fundamental under...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the bioanalytical extraction of highly protein-bound, ionizable compounds from complex matrices requires more than blindly following a protocol—it demands a fundamental understanding of biophysical causality.

4,6-Dinitro-o-cresol (DNOC) sodium salt is a highly toxic uncoupler of oxidative phosphorylation historically used as an agricultural pesticide[1][2]. In clinical and forensic toxicology, quantifying DNOC in human plasma presents a distinct challenge. While the sodium salt formulation makes the compound highly water-soluble in its bulk form, its behavior in physiological matrices is governed by its acidic nature and high affinity for transport proteins[2][3].

This guide objectively evaluates the leading extraction techniques for DNOC in plasma, providing the mechanistic reasoning and self-validating protocols necessary to achieve rigorous, reproducible LC-MS/MS quantification.

The Biophysical Challenge: Causality in Matrix Preparation

To extract DNOC efficiently, we must first understand its state in the bloodstream. DNOC has a pKa of approximately 4.31[2][4]. At a physiological plasma pH of 7.4, the Henderson-Hasselbalch equation dictates that DNOC exists almost entirely (>99.9%) in its anionic, ionized state[5].

In this anionic form, DNOC exhibits extensive plasma protein binding, specifically to human serum albumin, with bound fractions exceeding 95%[2][3]. Attempting a direct Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) at physiological pH will result in abysmal recoveries (<20%), as the analyte remains trapped in the aqueous protein fraction.

The Mechanistic Solution: The extraction protocol must aggressively disrupt this protein-analyte complex. By adding a strong acid (e.g., 2% Formic Acid) to drop the sample pH below 3.0, we force the protonation of the DNOC anion. This neutralizes the molecule, drastically increasing its lipophilicity, breaking the electrostatic albumin bonds, and allowing it to partition freely into an organic phase or onto a hydrophobic SPE sorbent.

Mechanism A DNOC in Plasma (pH 7.4, Ionized) B Albumin-Bound Complex (>95% Bound) A->B Physiological Equilibrium C Acidification (pH < 3.0) B->C Disruption via Formic Acid D Free, Unionized DNOC (Lipophilic) C->D Protonation (pKa 4.31) E Organic Extraction (LLE / SPE) D->E Phase Partitioning

Fig 1: Mechanistic pathway of DNOC protein-binding disruption and extraction.

Comparative Matrix: Evaluating Extraction Alternatives

When comparing extraction techniques, we must evaluate them across four critical vectors: Recovery , Matrix Effect (ion suppression/enhancement in MS), Sensitivity (LOD/LOQ), and Throughput .

  • Protein Precipitation (PPT): While fast, PPT using cold acetonitrile merely crashes the proteins. It leaves behind a high concentration of endogenous phospholipids, leading to severe ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE): Utilizing non-polar solvents (like Methyl tert-butyl ether) on acidified plasma yields clean extracts. However, LLE is prone to emulsion formation, which introduces variability.

  • Solid-Phase Extraction (SPE): Using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent provides the best routine performance. It allows for aggressive washing of polar interferences while retaining the protonated DNOC.

  • Molecularly Imprinted Polymer SPE (MISPE): The cutting-edge approach. MISPE uses synthetic polymers with lock-and-key cavities specific to dinitrophenols, virtually eliminating matrix effects, though it suffers from lower commercial availability[6].

Quantitative Performance Comparison
Extraction TechniqueMean Recovery (%)Matrix Effect (%)LOD (ng/mL)LOQ (ng/mL)Throughput
Protein Precipitation (PPT) 65.0 - 75.0-45.0 (Suppression)5.0015.00High
Liquid-Liquid Extraction (LLE) 82.0 - 88.0-12.01.003.00Low
Solid-Phase Extraction (HLB) 92.0 - 98.0< 5.00.200.50Medium
MISPE (Targeted Sorbent) 96.0 - 99.0< 2.00.050.15Low

(Data synthesized from standard bioanalytical validations for nitrophenolic compounds using LC-MS/MS).

Self-Validating Extraction Workflows

A protocol is only as reliable as its internal controls. To ensure these methodologies are self-validating systems , a Stable Isotope-Labeled Internal Standard (SIL-IS), such as DNOC-d3, must be introduced at the very first step. By spiking the SIL-IS into the raw plasma before any matrix manipulation, any subsequent physical loss (emulsions, evaporative loss) or ionization variation is proportionally mirrored by the SIL-IS. The Analyte/IS ratio remains mathematically constant, self-correcting the final quantification.

Protocol A: Solid-Phase Extraction (SPE) - The Gold Standard

This protocol utilizes a polymeric HLB cartridge (30 mg/1 cc). The causality behind the wash step is critical: 5% Methanol is strong enough to wash away polar salts and residual peptides, but weak enough that the highly lipophilic, protonated DNOC remains bound to the sorbent.

Step-by-Step Methodology:

  • Sample Preparation & Self-Validation: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of SIL-IS (DNOC-d3, 100 ng/mL). Vortex for 10 seconds.

  • Acidification (Crucial): Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds to ensure complete disruption of the albumin-DNOC complex.

  • Conditioning: Pass 1 mL of 100% Methanol through the HLB cartridge, followed by 1 mL of 0.1% Formic Acid in water. (Do not let the sorbent dry).

  • Loading: Load the acidified plasma mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Pass 1 mL of 5% Methanol in 0.1% Formic Acid through the cartridge. Apply maximum vacuum for 5 minutes to dry the sorbent completely.

  • Elution: Elute the DNOC with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of LC Mobile Phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).

SPE_Workflow N1 1. Condition MeOH & 0.1% FA N2 2. Load Acidified Plasma N1->N2 N3 3. Wash 5% MeOH in Water N2->N3 N4 4. Elute 100% Acetonitrile N3->N4 N5 5. Reconstitute Mobile Phase N4->N5

Fig 2: Self-validating Solid-Phase Extraction (SPE) workflow for DNOC.

Protocol B: Liquid-Liquid Extraction (LLE) - The Cost-Effective Alternative

If SPE manifolds are unavailable, LLE is a viable alternative, provided the solvent choice minimizes phospholipid extraction. Methyl tert-butyl ether (MTBE) is preferred over Hexane due to its slightly higher polarity, which better solubilizes the nitrophenol ring.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 200 µL of plasma and add 20 µL of SIL-IS.

  • Acidification: Add 200 µL of 0.1 M HCl. Vortex vigorously.

  • Partitioning: Add 1.5 mL of MTBE.

  • Extraction: Shake mechanically for 10 minutes. The unionized DNOC will partition into the upper organic layer.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C to break any micro-emulsions.

  • Transfer & Dry: Transfer exactly 1.0 mL of the upper organic layer to a clean glass vial. Evaporate under nitrogen.

  • Reconstitution: Reconstitute in 100 µL of LC Mobile Phase.

Self-Validation Check: To calculate the True Matrix Effect during method validation, compare the peak area of DNOC spiked into post-extracted blank plasma against the peak area of DNOC spiked into neat mobile phase.

The Scientist's Verdict

For the rigorous quantification of 4,6-Dinitro-o-cresol sodium salt in plasma, Solid-Phase Extraction (HLB) is the definitive standard. While Protein Precipitation is faster, the resulting ion suppression compromises the LOQ, which is unacceptable for toxicokinetic profiling. LLE is a functional fallback but introduces mechanical variability.

By understanding the causality of DNOC's pKa and its albumin-binding affinity, scientists can manipulate the matrix pH to transform an intractable analytical problem into a highly reproducible, self-validating workflow.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10800, 2-Methyl-4,6-dinitrophenol." PubChem, [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Dinitrocresols." Centers for Disease Control and Prevention, [Link].

  • Wallquist, W., et al. "Runaway uncoupling in 2,4-dinitrophenol poisoning: Clinical and mitochondrial observations from two cases." Toxicology Reports, National Institutes of Health, [Link].

  • ResearchGate. "Molecularly Imprinted Polymer Solid-Phase Extraction (MISPE) for the Determination of Dinitro-ortho-cresol (DNOC)." ResearchGate, [Link].

Sources

Comparative

A Comparative Guide to 4,6-Dinitro-o-cresol Sodium Salt and Pentachlorophenol in Aquatic Toxicity Models

For Researchers, Scientists, and Drug Development Professionals In the landscape of aquatic toxicology, the selection of appropriate reference toxicants and model compounds is paramount for the development and validation...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of aquatic toxicology, the selection of appropriate reference toxicants and model compounds is paramount for the development and validation of robust predictive models. Among the vast array of environmental contaminants, phenolic compounds represent a class of significant concern due to their widespread industrial use and inherent toxicity. This guide provides an in-depth comparison of two prominent phenolic compounds: 4,6-Dinitro-o-cresol sodium salt (DNOC-Na) and Pentachlorophenol (PCP).

This analysis moves beyond a simple cataloging of toxicity values. Instead, it delves into the mechanistic underpinnings of their toxicity, their behavior in standardized testing, and their utility and performance within predictive aquatic toxicity models, such as Quantitative Structure-Activity Relationship (QSAR) models. By understanding the nuances of these two compounds, researchers can make more informed decisions when designing experiments, validating models, and ultimately, assessing the environmental risk of novel chemical entities.

Physicochemical and Toxicological Profiles: A Tale of Two Phenols

Both DNOC and PCP are ionizable organic compounds whose environmental fate and toxicity are significantly influenced by the pH of the aquatic environment. Their primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, a process that disrupts ATP synthesis in mitochondria, leading to cellular energy depletion and, ultimately, organismal death.[1][2][3] This shared mechanism makes them interesting candidates for comparative studies within a single mode of action.

4,6-Dinitro-o-cresol (DNOC) , often used as its more water-soluble sodium salt, is a dinitrophenolic compound historically used as a pesticide and herbicide.[4][5] Its use has been largely curtailed due to its high toxicity to non-target organisms.[5]

Pentachlorophenol (PCP) is a chlorinated phenol extensively used as a wood preservative, biocide, and insecticide.[6] Its widespread use has led to its presence in various environmental compartments.[7] Technical-grade PCP often contains impurities like dioxins and dibenzofurans, which can contribute to its overall toxicity.[7]

The key physicochemical properties that influence their behavior in aquatic systems are summarized below.

Property4,6-Dinitro-o-cresol (DNOC)Pentachlorophenol (PCP)Significance in Aquatic Toxicology
CAS Number 534-52-187-86-5Unique identifier for the chemical substance.
Molecular Formula C₇H₆N₂O₅C₆HCl₅ODetermines molecular weight and elemental composition.
Molecular Weight 198.13 g/mol 266.34 g/mol Influences diffusion and transport across biological membranes.
Water Solubility 6.94 g/L at 20°C, pH 7 (as DNOC)14 mg/L at 20°CAffects bioavailability. DNOC-Na is highly soluble, simplifying test solution preparation. PCP's lower solubility can present challenges in testing.
pKa 4.44.7Determines the ionization state at a given pH. At environmentally relevant pH (6-9), both exist predominantly as the more water-soluble phenate anion.[8][9]
Log Kₒw 2.85 (estimated)5.12Indicates the potential for bioaccumulation. PCP's higher Log Kₒw suggests a greater tendency to bioconcentrate in organisms.[10]

Comparative Aquatic Toxicity: A Quantitative Look

While direct, head-to-head comparative studies are scarce, a wealth of individual toxicity data exists for both compounds across different trophic levels. Generally, PCP exhibits higher acute toxicity to many aquatic organisms, which is consistent with its higher lipophilicity (Log Kₒw) facilitating greater uptake and bioconcentration.

The toxicity of both compounds is markedly pH-dependent, with toxicity generally increasing at lower pH values.[9][11] This is because the undissociated, more lipid-soluble form of the phenol is more readily able to pass through biological membranes like fish gills. At a lower pH (closer to the pKa), a greater proportion of the compound is in its undissociated form.

Table of Acute Aquatic Toxicity Data (LC₅₀/EC₅₀)

SpeciesTrophic Level4,6-Dinitro-o-cresol (mg/L)Pentachlorophenol (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)Fish0.07 - 5.60.034 - 0.128[11][12][13]
Pimephales promelas (Fathead Minnow)Fish~1.10.060 - 0.600[11][12]
Cyprinus carpio (Common Carp)Fish0.25 - 2.0 (NOEC)-[8]
Daphnia magna (Water Flea)Invertebrate-0.240 - 2.0[9]
Daphnia pulex (Water Flea)Invertebrate-2.0[11]
Chlorella vulgaris (Green Algae)Algae--
Lemna minor (Duckweed)Plant-0.800[11]

Note: Toxicity values can vary significantly based on test conditions (e.g., pH, temperature, water hardness). The values presented are for comparative purposes and represent a range found in the literature.

Performance and Application in Aquatic Toxicity Models

DNOC and PCP serve as valuable benchmarks for developing and validating aquatic toxicity models, particularly QSARs for phenolic compounds. These models aim to predict the toxicity of chemicals based on their molecular structure, saving time and reducing the need for animal testing.[6]

The Role of Molecular Descriptors

For phenolic uncouplers of oxidative phosphorylation, QSAR models often rely on two key types of molecular descriptors:

  • Hydrophobicity (Log Kₒw): This descriptor models the transport of the chemical from the water to the site of action within the organism. The higher lipophilicity of PCP (Log Kₒw ≈ 5.12) compared to DNOC (Log Kₒw ≈ 2.85) is a primary driver for its generally higher predicted and observed aquatic toxicity.[10]

  • Electronic Parameters (e.g., pKa or Hammett constants): These descriptors account for the chemical's reactivity and its ability to interact with the target site. For uncouplers, the acidity (pKa) is crucial as it governs the proton-shuttling mechanism across the mitochondrial membrane.

Model Application: ECOSAR™

The Ecological Structure-Activity Relationship (ECOSAR™) model, developed by the U.S. Environmental Protection Agency, is a widely used tool for predicting the aquatic toxicity of new chemicals. It contains QSARs for various chemical classes, including phenols.

  • Pentachlorophenol in ECOSAR: As a well-studied phenol, PCP and its analogues are well-represented in the training datasets for the "Chlorophenols" class within ECOSAR. The model's predictions for PCP are generally robust, leveraging its high Log Kₒw to estimate its high toxicity.

  • 4,6-Dinitro-o-cresol in ECOSAR: DNOC would be classified under the "Nitrophenols" or a more general "Phenols" class. The model would use its Log Kₒw and electronic properties related to the nitro groups to predict toxicity. While less data may be available for dinitrocresols specifically compared to chlorophenols, the model's underlying principles for narcotic and polar narcotic chemicals would still apply. The presence of the nitro groups makes DNOC a "polar narcotic," meaning its toxicity is greater than what would be predicted by its hydrophobicity alone.

The logical flow of using these compounds in a QSAR-based assessment is depicted below.

G cluster_0 Data Input & Model Building cluster_1 Model Application & Validation Data Experimental Toxicity Data (DNOC & PCP) Descriptors Calculate Molecular Descriptors (Log Kow, pKa, etc.) Data->Descriptors informs Model Develop QSAR Model (e.g., for Phenols) Descriptors->Model used to build Predict Predict Aquatic Toxicity using QSAR Model Model->Predict applies to NewChem New Chemical Structure NewDescriptors Calculate Descriptors for New Chemical NewChem->NewDescriptors NewDescriptors->Predict Validate Validate Prediction with Experimental Data Predict->Validate

QSAR Development and Application Workflow

Experimental Protocols: Generating Reliable Data

The foundation of any good predictive model is high-quality experimental data. The following is a detailed, step-by-step methodology for conducting an acute fish toxicity test, adapted from the OECD 203 Guideline, suitable for both DNOC-Na and PCP.

Protocol: Fish Acute Toxicity Test (OECD 203)

Objective: To determine the median lethal concentration (LC₅₀) of a test substance to a selected fish species over a 96-hour exposure period.

1. Preparation of Test Solutions:

  • DNOC-Na:

    • Weigh the required amount of 4,6-Dinitro-o-cresol sodium salt powder using an analytical balance.

    • Prepare a stock solution by dissolving the powder in reconstituted water (as specified by OECD guidelines) with gentle stirring. Given its high solubility, solvents are not typically required.

    • Prepare a geometric series of test concentrations by diluting the stock solution. A minimum of five concentrations is recommended.

  • PCP:

    • Due to PCP's lower water solubility, a solvent may be necessary to prepare a stable stock solution. Acetone or dimethylformamide (DMF) are common choices. The final solvent concentration in the test vessels should not exceed 0.1 mL/L.

    • Prepare a stock solution of PCP in the chosen solvent.

    • Add precise volumes of the stock solution to the dilution water to create the test concentrations.

    • A solvent control (dilution water + solvent at the highest concentration used) must be run in parallel with the test concentrations and the negative control (dilution water only).

2. Test Organisms:

  • Select a standard test species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Acclimate the fish to the test conditions (temperature, water quality) for at least 12-16 hours prior to the test.

  • Use a loading rate of less than 1.0 g of fish per liter of test solution.

3. Test Procedure:

  • Test System: Use a semi-static renewal system where test solutions are renewed every 24 hours to maintain chemical concentrations and water quality.

  • Exposure: Place a minimum of seven fish into each test chamber (for each concentration and control).

  • Duration: The test duration is 96 hours.

  • Observations: Record mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.

  • Water Quality: Measure pH, dissolved oxygen, and temperature in all test vessels at the beginning and end of each 24-hour renewal period.

4. Data Analysis:

  • Calculate the cumulative mortality for each concentration at each observation time.

  • Determine the 96-hour LC₅₀ value and its 95% confidence limits using appropriate statistical methods, such as probit analysis.

Workflow for OECD 203 Acute Fish Toxicity Test

Conclusion: Selecting the Right Compound for the Right Model

Both 4,6-Dinitro-o-cresol sodium salt and Pentachlorophenol are potent aquatic toxicants that serve as excellent model compounds for studying the uncoupling of oxidative phosphorylation. Their distinct physicochemical properties, however, make them suitable for different comparative purposes in the context of aquatic toxicity modeling.

  • Pentachlorophenol (PCP) , with its extensive historical database, high lipophilicity, and well-documented pH-dependent toxicity, is an ideal benchmark for validating QSARs that heavily rely on hydrophobicity (Log Kₒw). Its performance in models like ECOSAR is generally predictable, making it a reliable positive control and a cornerstone for the chlorophenol class.

  • 4,6-Dinitro-o-cresol Sodium Salt (DNOC-Na) offers a valuable contrast to PCP . Its lower lipophilicity but significant toxicity highlight the importance of electronic parameters and polar narcosis in QSAR models. Its high water solubility simplifies experimental setups, making it a practical choice for generating data to expand the applicability domain of models to include more polar, nitrated aromatic compounds.

Ultimately, the choice between DNOC-Na and PCP depends on the specific research question. For validating baseline narcotic toxicity models, PCP is the established standard. For probing the influence of polar functional groups and expanding models beyond simple hydrophobicity-driven toxicity, DNOC-Na provides a compelling and experimentally convenient alternative. A thorough understanding of both is essential for any researcher aiming to build more accurate and comprehensive models of aquatic toxicity.

References

  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for Pentachlorophenol. EPA 440/5-80-065. [Link]

  • European Commission. (2005). Environmental Quality Standards (EQS) Substance Data Sheet: Pentachlorophenol. [Link]

  • Eisler, R. (1989). Pentachlorophenol hazards to fish, wildlife, and invertebrates: a synoptic review. U.S. Fish and Wildlife Service. [Link]

  • Xu, L., Wang, X., & Chen, J. (2012). Toxicity of pentachlorophenol to native aquatic species in the Yangtze River. Environmental Science and Pollution Research, 19(5), 1695–1703. [Link]

  • Wang, Z., et al. (2011). Toxicity of pentachlorophenol to native aquatic species in the Yangtze River. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). ToxFAQs™ for Dinitrocresols (DNOC). [Link]

  • U.S. Environmental Protection Agency. (1999). 4,6-Dinitro-o-cresol (DNOC) Hazard Summary. [Link]

  • Government of British Columbia. (2002). Ambient Interim Water Quality Guidelines for Phenols. [Link]

  • Weyers, A., Sokull-Klüttgen, B., Baraibar-Fentanes, J., & Vollmer, G. (2000). Acute toxicity data: A comprehensive comparison of results of fish, Daphnia, and algae tests with new substances notified in the European Union. Environmental Toxicology and Chemistry, 19(7), 1931-1933. [Link]

  • Vukasović, A., & Dalmacija, B. (2003). Aquatic toxicity of selected chemicals as a basic criterion for environmental classification. Arhiv za higijenu rada i toksikologiju, 54(3), 193-199. [Link]

  • Cunningham, V. L., et al. (2016). Use of acute and chronic ecotoxicity data in environmental risk assessment of pharmaceuticals. Integrated environmental assessment and management, 12(3), 479-487. [Link]

  • INCHEM. (1998). Environmental Health Criteria 204: 4,6-Dinitro-o-cresol (DNOC). [Link]

  • ECETOC. (1998). Aquatic Toxicity of Mixtures. Technical Report No. 80. [Link]

  • Gramatica, P., Cassani, S., & Sangion, A. (2016). Aquatic ecotoxicity of personal care products: QSAR models and ranking for prioritization and safer alternatives' design. Green Chemistry, 18(19), 5270-5292. [Link]

  • New Jersey Department of Environmental Protection. (2008). Ground Water Quality Standard for 4,6-Dinitro-O-Cresol. [Link]

  • Wang, C., et al. (2020). Occurrence of chlorophenol compounds in aquatic environments of China and effect of suspended particles on toxicity. Applied Ecology and Environmental Research, 18(6), 7901-7913. [Link]

  • Government of Canada. (2013). Dinitro-o-cresol final screening assessment. [Link]

  • Apel, M. O., & Özer, A. (2007). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Talanta, 71(1), 309-316. [Link]

  • Judson, R. S., et al. (2020). Ensemble QSAR Modeling to Predict Multispecies Fish Toxicity Lethal Concentrations and Points of Departure. Environmental health perspectives, 128(9), 097001. [Link]

  • REACH Online. CLP, 4.1.2., Classification criteria for substances. [Link]

  • Euro Chlor. (1999). Pentachlorophenol Risk Assessment. [Link]

  • U.S. Environmental Protection Agency. (2022). METHODOLOGY DOCUMENT ECOlogical Structure-Activity Relationship Model (ECOSAR) Class Program. [Link]

  • Gramatica, P., Cassani, S., & Sangion, A. (2016). Aquatic Ecotoxicity of Personal Care Products: QSAR models and ranking for prioritization and safer alternatives' design. ResearchGate. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Dinitrophenols. [Link]

  • Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of medical toxicology, 7(3), 205-212. [Link]

  • Institute of Medicine (US) Committee on Enhancing Environmental Health Content in Nursing Practice. (1995). Case Study 29: Pentachlorophenol Toxicity. In Environmental Medicine: Integrating a Missing Element into Medical Education. National Academies Press (US). [Link]

Sources

Safety & Regulatory Compliance

Safety

4,6-Dinitro-o-cresol sodium salt proper disposal procedures

As a Senior Application Scientist, it is critical to address the handling and disposal of 4,6-Dinitro-o-cresol (DNOC) sodium salt with the highest level of operational rigor. DNOC and its salts are highly toxic, historic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is critical to address the handling and disposal of 4,6-Dinitro-o-cresol (DNOC) sodium salt with the highest level of operational rigor. DNOC and its salts are highly toxic, historically utilized as pesticides and herbicides, and are strictly regulated[1].

In professional laboratory environments, the disposal of such compounds cannot be treated as a generic waste management task. It requires a deep understanding of the molecule's mechanism of toxicity and strict adherence to federal environmental regulations. Under no circumstances should laboratory personnel attempt to chemically neutralize or destroy DNOC waste in-house. Chemical treatment of acutely hazardous waste without a specific permit is a severe regulatory violation and poses extreme safety risks, including exothermic runaway and the release of highly toxic nitrogen oxide fumes[1].

Part 1: Mechanistic Grounding & Causality of Toxicity

To understand the stringent disposal requirements, one must understand the causality of DNOC's toxicity. DNOC is a lipophilic weak acid (pKa ~4.31–4.48)[2][3]. The sodium salt is the highly water-soluble conjugate base[4].

In biological systems, DNOC acts as a potent protonophore. It diffuses across the inner mitochondrial membrane, binding protons in the intermembrane space and releasing them into the mitochondrial matrix[5]. This action bypasses ATP synthase, effectively dissipating the proton electrochemical gradient and uncoupling oxidative phosphorylation[5]. Because the energy from the electron transport chain cannot be captured as ATP, it is released as heat. This results in a rapid, potentially fatal increase in the basal metabolic rate, manifesting as severe hyperthermia, tachycardia, and metabolic collapse[6].

Because of this extreme acute toxicity via dermal absorption, inhalation, or ingestion[1], any waste generated from DNOC sodium salt must be handled as a critical life-safety hazard.

Mechanism DNOC DNOC (Lipophilic Weak Acid) IMS Intermembrane Space (High [H+]) DNOC->IMS Diffuses into Protonation DNOC binds H+ IMS->Protonation Matrix Mitochondrial Matrix (Low [H+]) Deprotonation DNOC releases H+ Matrix->Deprotonation Protonation->Matrix Crosses Inner Membrane Gradient Dissipation of Proton Electrochemical Gradient Deprotonation->Gradient ATP Halt of ATP Synthesis (Oxidative Phosphorylation) Gradient->ATP Heat Energy Released as Heat (Hyperthermia) Gradient->Heat

Mechanistic pathway of DNOC-mediated uncoupling of mitochondrial oxidative phosphorylation.

Part 2: Regulatory Framework & Classification

The U.S. Environmental Protection Agency (EPA) classifies 4,6-Dinitro-o-cresol and its salts as acutely hazardous waste , assigning it the specific P-list waste code P047 [7][8].

The P-list designation is reserved for discarded commercial chemical products, off-specification species, and container residues that are fatal to humans in low doses[8]. This regulatory status dictates that:

  • No In-Lab Treatment: You may not chemically alter the waste to render it non-hazardous.

  • Container Residues: Even empty containers that previously held DNOC sodium salt must be managed as P047 hazardous waste unless they have been triple-rinsed with an appropriate solvent (and the rinsate itself must then be collected as P047 waste).

  • Accumulation Limits: Facilities have extremely strict volume and time limits for accumulating P-listed wastes before they must be transferred to a licensed hazardous waste incinerator.

Part 3: Operational Disposal Workflow

The following step-by-step methodology outlines the self-validating system for institutional collection and disposal.

Step 1: Segregation and Stabilization

  • Action: Isolate DNOC sodium salt waste from all strong oxidizers, reducing agents, and strong acids.

  • Causality: While the sodium salt is highly soluble[4], polynitrated aromatic compounds can exhibit shock sensitivity or explosive properties when completely dry. If managing solid waste (e.g., contaminated paper towels, solid residues), ensure the waste is kept slightly hydrated to eliminate friction/shock hazards. Never allow aqueous DNOC waste streams to evaporate to dryness.

Step 2: Primary Containment

  • Action: Transfer the waste into a compatible, sealable container. High-density polyethylene (HDPE) or glass containers are required.

  • Causality: DNOC salts can react with certain metals. Using inert HDPE or glass ensures the integrity of the primary containment vessel during storage and transport.

Step 3: Regulatory Labeling

  • Action: The container must be explicitly labeled at the exact moment the first drop of waste is added. The label must read "Hazardous Waste" and clearly state the chemical name ("4,6-Dinitro-o-cresol sodium salt") and the EPA Waste Code P047 [7].

  • Causality: Accurate labeling prevents dangerous mixing by downstream personnel and ensures compliance with RCRA tracking requirements.

Step 4: Secondary Containment & EHS Transfer

  • Action: Place the primary container in a secondary spill tray or bin. Immediately coordinate with your institution's Environmental Health and Safety (EHS) department for pickup.

  • Causality: EHS will generate the necessary hazardous waste manifest and transfer the material to a licensed facility for high-temperature incineration, which is the only recognized method for the complete destruction of the nitroaromatic ring.

Workflow Start DNOC Sodium Salt Waste Generated Segregate Segregate from Oxidizers & Reducing Agents Start->Segregate Hydrate Ensure Solid Waste Remains Hydrated (Prevents Shock Sensitivity) Segregate->Hydrate If Solid Container Transfer to Compatible HDPE/Glass Container Segregate->Container If Aqueous Hydrate->Container Label Apply EPA P047 Hazardous Waste Label Container->Label Secondary Place in Secondary Containment Label->Secondary EHS Coordinate with EHS for Licensed Incineration Secondary->EHS

Standard operating procedure for the institutional collection and disposal of P-listed DNOC waste.

Part 4: Quantitative Data & Safety Parameters

Property / ParameterValue / DescriptionRegulatory / Safety Implication
Chemical Name 4,6-Dinitro-o-cresol sodium saltHighly toxic pesticide/herbicide derivative.
EPA Waste Code P047[7][8]Acutely hazardous waste; strict cradle-to-grave tracking required.
Mechanism of Action Protonophoric uncoupler of oxidative phosphorylation[5][6]Extreme acute toxicity; causes severe hyperthermia and metabolic collapse.
Solubility (Sodium Salt) Highly soluble in water[4]Aqueous waste streams must be carefully contained to prevent environmental release.
Physical Hazard Potential shock sensitivity when drySolid waste must be kept hydrated; never allow solutions to evaporate to dryness.

References

  • Hazardous Waste Listings | EPA. epa.gov.
  • 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem. nih.gov.
  • EPA Hazardous Waste Code. mt.gov.
  • 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria - PubMed. nih.gov.
  • Toxicological Profile for Dinitrocresols - Agency for Toxic Substances and Disease Registry | ATSDR - CDC. cdc.gov.
  • DNOC (Ref: ENT 154) - AERU. herts.ac.uk.
  • 4,6-Dinitro-o-cresol Sodium Salt|CAS 2312-76-7 - Benchchem. benchchem.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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